molecular formula C30H29F3N6O3 B609687 BGG463

BGG463

货号: B609687
分子量: 578.6 g/mol
InChI 键: MZZJNOOADWVFPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NVP-BGG463 is a novel Type II kinase inhibitor, targeting CDK2.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJNOOADWVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BGG463 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Potent, Orally Active, Type II Kinase Inhibitor Targeting Drug-Resistant Chronic Myelogenous Leukemia

Abstract

BGG463, also known as K03859 and NVP-BGG463, is a potent, orally active, type II kinase inhibitor developed for the treatment of chronic myelogenous leukemia (CML), particularly cases resistant to first-generation therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and the preclinical experimental methodologies likely employed in its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research.

Introduction

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a translocation that results in the formation of the BCR-ABL fusion oncogene. The constitutive kinase activity of BCR-ABL is the primary driver of CML pathogenesis. While the development of tyrosine kinase inhibitors (TKIs) such as imatinib revolutionized CML treatment, the emergence of drug resistance, often mediated by point mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation is notoriously resistant to many first and second-generation TKIs.

This compound was rationally designed to inhibit the T315I mutant of BCR-ABL, offering a potential therapeutic option for patients with drug-resistant CML. This document summarizes the available preclinical data on this compound and provides insights into the experimental protocols that would have been used to generate this data.

Mechanism of Action

This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase domain. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site that is exploited by the inhibitor. This mechanism of action can lead to higher selectivity and can be effective against certain mutations that confer resistance to type I inhibitors.

Signaling Pathway

This compound targets the BCR-ABL kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The primary intended effect is the shutdown of pathways such as the Ras/MAPK and JAK/STAT pathways, leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.

BGG463_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos JAK JAK BCR_ABL->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription This compound This compound This compound->BCR_ABL Inhibition BGG463_Workflow cluster_discovery cluster_preclinical cluster_clinical Rational_Design Rational Drug Design (Targeting T315I) Biochemical_Screening Biochemical Screening (IC50 Determination) Rational_Design->Biochemical_Screening Cellular_Screening Cellular Screening (GI50 Determination) Biochemical_Screening->Cellular_Screening Kinase_Selectivity Kinase Selectivity Profiling Cellular_Screening->Kinase_Selectivity In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) Kinase_Selectivity->In_Vivo_Efficacy ADME_Tox ADME/Tox Studies In_Vivo_Efficacy->ADME_Tox Phase_I Phase I Clinical Trials ADME_Tox->Phase_I Phase_II Phase II Clinical Trials Phase_I->Phase_II Phase_III Phase III Clinical Trials Phase_II->Phase_III note This compound development likely did not proceed to clinical trials.

BGG463: A Technical Whitepaper on its Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463 is an orally active, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] This document provides a comprehensive technical overview of the CDK2 inhibitory activity of this compound, including available quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and experimental workflows. While specific biochemical IC50 values for this compound against CDK2 are not publicly available, this guide consolidates the existing knowledge from scientific literature and commercial sources to support further research and development efforts. The compound also exhibits inhibitory activity against BCR-ABL kinases.

Introduction to this compound and CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is dependent on binding to its regulatory subunits, Cyclin E and Cyclin A. Dysregulation of the CDK2 pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

This compound has been identified as a type II inhibitor of CDK2.[1][2][3][4][5] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mechanism can offer a different selectivity profile and potentially overcome certain resistance mechanisms.

Quantitative Inhibitory Activity

While this compound is characterized as a CDK2 inhibitor, specific biochemical IC50 or Kngcontent-ng-c4139270029="" class="ng-star-inserted">i values against CDK2 are not consistently reported in publicly available literature. However, its inhibitory activity has been quantified against other kinases, which provides context for its selectivity profile. Furthermore, cellular assays have demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines, with reported low nanomolar IC50 values in certain contexts.[6][7]

Table 1: Inhibitory Activity of this compound Against Various Kinases

Target KinaseIC50 (µM)Notes
CDK2 Not Publicly Available Characterized as a type II inhibitor.
c-ABL (T334I)0.25
BCR-ABL0.09
BCR-ABL (T315I)0.590

Table 2: Cellular Inhibitory Activity of this compound

Cell LinesAssay TypeIC50Reference
DKO, TKO (prostate cancer)Cell ViabilityLow Nanomolar (specific values not published)[6][7]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound's inhibitory activity.

Biochemical Kinase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a typical luminescence-based biochemical assay to determine the IC50 of an inhibitor against CDK2 would follow these steps:

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme complex.

    • Kinase substrate (e.g., Histone H1 or a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • This compound (solubilized in DMSO).

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 96-well or 384-well microplates.

    • Multilabel plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

    • Add a fixed amount of the CDK2/Cyclin enzyme complex to each well of the microplate.

    • Add the diluted this compound or DMSO (as a vehicle control) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

    • Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (As performed in Prostate Cancer Spheroids)

This protocol is based on the methodology used to assess the effect of this compound on prostate cancer cell lines.[1][8][9]

  • Cell Culture and Spheroid Formation:

    • Culture prostate cancer cell lines (e.g., DKO, PPKO) in appropriate media (e.g., high-glucose DMEM with 10% FBS).

    • To form 3D spheroids, seed a specific number of cells (e.g., 350-500 cells/well) into 96-well ultra-low attachment plates.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • After spheroid formation, treat the spheroids with the indicated concentrations of this compound.

  • Cell Viability Measurement (CellTiter-Glo® Luminescent Assay):

    • Incubate the treated spheroids for a defined period (e.g., 72 hours).

    • Equilibrate the plates to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for the characterization of a CDK2 inhibitor like this compound.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Progression cluster_CDK2 CDK2 Activation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2 / Cyclin E CyclinE->Active_CDK2_CyclinE CDK2 CDK2 CDK2->Active_CDK2_CyclinE Active_CDK2_CyclinE->Rb hyper-phosphorylates This compound This compound This compound->CDK2 inhibits (Type II)

Caption: CDK2 signaling pathway in G1/S phase transition.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical Evaluation Compound Synthesis Compound Synthesis Biochemical Screen High-Throughput Biochemical Screen Compound Synthesis->Biochemical Screen Hit Identification Hit Identification Biochemical Screen->Hit Identification Biochemical IC50 Biochemical IC50 Determination (CDK2) Hit Identification->Biochemical IC50 Selectivity Profiling Kinase Selectivity Profiling Biochemical IC50->Selectivity Profiling Cell-based Assays Cellular Proliferation/ Viability Assays Biochemical IC50->Cell-based Assays Mechanism of Action MoA Studies (e.g., Western Blot for pRb) Cell-based Assays->Mechanism of Action In Vivo Models In Vivo Efficacy (e.g., Xenograft Models) Mechanism of Action->In Vivo Models

Caption: General workflow for CDK2 inhibitor characterization.

Conclusion

This compound is a type II CDK2 inhibitor with demonstrated activity in cellular models of cancer. While a precise biochemical IC50 value for CDK2 remains to be publicly disclosed, its efficacy in cell-based assays, particularly in prostate cancer models with specific genetic backgrounds, suggests its potential as a research tool and a starting point for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this compound and other CDK2 inhibitors. Future work should focus on obtaining a definitive biochemical IC50 value for this compound against CDK2 and further elucidating its selectivity profile and mechanism of action in various cellular contexts.

References

BGG463: A Technical Guide to a Third-Generation BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463, also known as NVP-BGG463, is a potent, third-generation tyrosine kinase inhibitor (TKI) specifically designed to target the Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) fusion protein. This oncoprotein is the primary driver of chronic myeloid leukemia (CML). A key feature of this compound is its efficacy against the T315I "gatekeeper" mutation, a common source of resistance to earlier generation TKIs such as imatinib, nilotinib, and dasatinib. This technical guide provides a comprehensive overview of the structure, function, and preclinical data associated with this compound, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

This compound is a synthetic, small molecule inhibitor with a complex aromatic structure. Its rational design as a "hybrid" molecule allows it to effectively bind to the ATP-binding site of the ABL kinase domain, even in the presence of the T315I mutation.

PropertyValue
IUPAC Name 6-((6-acetamidopyrimidin-4-yl)oxy)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-1-naphthamide[1]
Synonyms NVP-BGG463, K03859[2]
CAS Number 890129-26-7[2]
Molecular Formula C₃₀H₂₉F₃N₆O₃[1][2]
Molecular Weight 578.6 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble in DMSO[3]
Purity ≥95% (HPLC)[3]

Mechanism of Action

This compound functions as a type-II kinase inhibitor. Unlike type-I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and stabilizes the inactive "DFG-out" conformation of the ABL kinase domain. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site. This compound exploits this pocket, allowing it to achieve high potency and selectivity.

Critically, this binding mode circumvents the steric hindrance imposed by the bulky isoleucine residue in the T315I mutation, which blocks the binding of many other TKIs. By locking the BCR-ABL kinase in an inactive state, this compound prevents the autophosphorylation and activation of the kinase, thereby inhibiting the downstream signaling pathways that drive CML cell proliferation and survival.

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of this compound.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BCR_ABL

BCR-ABL signaling and this compound inhibition.

In Vitro Efficacy

The potency of this compound has been evaluated against various forms of the ABL kinase. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its effectiveness against wild-type BCR-ABL, the T315I mutant, and other variants.

Target KinaseIC₅₀ (μM)
BCR-ABL0.09
BCR-ABL (T315I)0.590
c-ABL (T334I)0.25

Data sourced from commercially available technical datasheets.

Experimental Protocols

While the specific, detailed protocols from the primary research on this compound are not publicly available, this section outlines the general methodologies for the key experiments typically used to characterize a novel kinase inhibitor like this compound.

Kinase Inhibition Assay

Principle: To quantify the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase. This is often done using a luminescence-based assay that measures ATP consumption. As the kinase uses ATP to phosphorylate a substrate, the amount of remaining ATP is inversely proportional to kinase activity.

General Procedure:

  • Reagent Preparation: A reaction buffer containing the purified kinase (e.g., recombinant BCR-ABL or BCR-ABL T315I), a generic kinase substrate (e.g., a synthetic peptide), and ATP is prepared.

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.

  • Kinase Reaction: The kinase, substrate, and this compound (or vehicle control) are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

  • Signal Detection: After a set incubation period, a detection reagent (such as Promega's Kinase-Glo®) is added. This reagent lyses any cells (if a cell-based assay) and contains luciferase and luciferin, which produce a luminescent signal from the remaining ATP.

  • Data Analysis: The luminescence is read using a luminometer. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log of the this compound concentration.

Cell Proliferation Assay

Principle: To determine the effect of this compound on the viability and proliferation of CML cells that are dependent on BCR-ABL signaling. A common method is an ATP-based assay, where the amount of intracellular ATP correlates with the number of metabolically active, viable cells.

General Procedure:

  • Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL or Ba/F3 cells engineered to express BCR-ABL T315I) are seeded in a multi-well plate and allowed to adhere or stabilize.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Cell Lysis and Signal Generation: A reagent such as Promega's CellTiter-Glo® is added to each well. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP released from the viable cells.

  • Data Acquisition: The luminescent signal is measured with a luminometer.

  • Analysis: The data is normalized to the vehicle-treated cells to determine the percentage of cell viability. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is then calculated.

Western Blotting for Phospho-Protein Analysis

Principle: To visually confirm that this compound inhibits the phosphorylation of BCR-ABL and its downstream signaling proteins in CML cells.

General Procedure:

  • Cell Treatment and Lysis: CML cells are treated with this compound for a specified period. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-BCR-ABL or anti-phospho-STAT5). A second, horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is then added.

  • Detection: A chemiluminescent substrate for HRP is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a loading control.

The following diagram illustrates a typical experimental workflow for evaluating a kinase inhibitor like this compound.

Experimental_Workflow cluster_1 In Vivo Studies start Start: Compound this compound in_vitro In Vitro Characterization start->in_vitro kinase_assay Biochemical Kinase Assay (IC50 Determination) in_vitro->kinase_assay cell_assay Cell-Based Proliferation Assay (GI50 in CML Cell Lines) in_vitro->cell_assay western_blot Western Blot (Target Engagement) in_vitro->western_blot in_vivo In Vivo Evaluation in_vitro->in_vivo pk_studies Pharmacokinetic Studies (Rodent Models) in_vivo->pk_studies efficacy_studies Efficacy Studies (CML Mouse Xenograft Model) in_vivo->efficacy_studies end End: Preclinical Candidate Profile pk_studies->end efficacy_studies->end

Preclinical evaluation workflow for this compound.

In Vivo Data

Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and efficacy data from primary research publications on this compound are not widely available in the public domain. However, the progression of such a compound through preclinical development would typically involve the following:

  • Pharmacokinetic Studies: Evaluation in animal models (e.g., mice or rats) to determine its oral bioavailability, plasma concentration over time (Cmax, Tmax), half-life, and clearance rate.

  • Efficacy Studies: Assessment in mouse models of CML, often using xenografts of human CML cells. The primary endpoints would be the inhibition of tumor growth and the prolongation of survival in treated animals compared to a control group.

Conclusion

This compound is a rationally designed, potent inhibitor of the BCR-ABL kinase, with significant activity against the clinically important T315I resistance mutation. Its mechanism as a type-II inhibitor that stabilizes the inactive "DFG-out" conformation of the kinase provides a clear structural basis for its efficacy. The available in vitro data confirms its potent inhibition of both wild-type and mutant BCR-ABL. While detailed in vivo and protocol data remain proprietary, the established profile of this compound makes it a significant compound in the study of CML and a valuable tool for researchers in the field of oncology and kinase inhibitor development.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. Researchers should consult the relevant safety data sheets before handling this compound.

References

BGG463: A Technical Guide to its Interaction with ABL Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGG463 is a potent inhibitor of the ABL family of tyrosine kinases, demonstrating significant activity against both wild-type and clinically relevant mutant forms of BCR-ABL and c-ABL. This document provides a comprehensive technical overview of the binding characteristics of this compound, the associated signaling pathways, and representative experimental protocols for its characterization. The compiled data underscores the potential of this compound as a valuable research tool and a scaffold for the development of novel therapeutics targeting ABL-driven malignancies.

Introduction to Target Proteins: c-ABL and BCR-ABL

The Abelson murine leukemia viral oncogene homolog 1 (c-ABL) is a non-receptor tyrosine kinase involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and stress responses. In healthy cells, the activity of c-ABL is tightly regulated.

In certain hematological malignancies, most notably Chronic Myeloid Leukemia (CML), a chromosomal translocation results in the fusion of the breakpoint cluster region (BCR) gene with the ABL1 gene, creating the oncogenic fusion protein BCR-ABL. This fusion leads to the constitutive, unregulated activation of the ABL kinase domain, driving uncontrolled cell proliferation and inhibiting apoptosis, which are hallmarks of cancer. The aberrant signaling initiated by BCR-ABL is a critical driver of CML pathogenesis.

Due to its central role in CML, the BCR-ABL kinase is a well-established therapeutic target. However, the emergence of resistance mutations, such as the T315I "gatekeeper" mutation, can render first and second-generation ABL kinase inhibitors ineffective. Therefore, there is a continued need for the development of novel inhibitors that can overcome this resistance.

This compound Quantitative Data

This compound has demonstrated potent inhibitory activity against wild-type and mutant ABL kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target ProteinIC50 (μM)
BCR-ABL0.09
c-ABL-T334I0.25
BCR-ABL-T315I0.590

Data sourced from publicly available information.

Signaling Pathways

BCR-ABL Signaling Pathway

The constitutive kinase activity of the BCR-ABL oncoprotein leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. A simplified representation of this pathway is illustrated below. This compound is designed to inhibit the initial phosphorylation events mediated by the ABL kinase domain, thereby blocking the entire downstream cascade.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 This compound This compound This compound->BCR_ABL Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) STAT5->Survival MEK MEK Raf->MEK Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

c-ABL Signaling Pathway

In non-malignant cells, c-ABL is involved in various signaling cascades initiated by growth factors and cellular stress. Its activity is tightly controlled. The diagram below illustrates a generalized view of c-ABL activation and its downstream effects.

c_ABL_Pathway Stimuli Growth Factors, DNA Damage, Oxidative Stress c_ABL c-ABL Kinase Stimuli->c_ABL Activation Downstream Downstream Effectors (e.g., Crk, WAVE) c_ABL->Downstream Actin Actin Cytoskeleton Remodeling Downstream->Actin DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis

Caption: Overview of the c-ABL signaling pathway in response to various cellular stimuli.

Experimental Protocols

The following are representative protocols for the characterization of ABL kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant ABL kinase (wild-type or mutant)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

  • Add a fixed amount of ABL kinase to each well of the assay plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Serial Dilution Prepare this compound Serial Dilutions Add Inhibitor Add this compound/ DMSO to Plate Serial Dilution->Add Inhibitor Kinase Prep Prepare Kinase Solution Add Kinase Add Kinase to Plate Kinase Prep->Add Kinase Substrate Prep Prepare Substrate/ATP Solution Start Reaction Add Substrate/ATP to Initiate Reaction Substrate Prep->Start Reaction Add Kinase->Add Inhibitor Add Inhibitor->Start Reaction Incubate Incubate Start Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Add Detection Reagents Stop Reaction->Add Detection Read Plate Read Plate Add Detection->Read Plate Data Analysis Calculate % Inhibition and Determine IC50 Read Plate->Data Analysis

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Cell-Based Proliferation Assay

This protocol provides a general method to assess the effect of this compound on the proliferation of BCR-ABL-positive cells.

Materials:

  • BCR-ABL-positive cell line (e.g., K-562)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell proliferation reagent (e.g., resazurin-based)

  • 96-well cell culture plates

Procedure:

  • Seed the BCR-ABL-positive cells into the wells of a 96-well plate at a predetermined density.

  • Allow the cells to attach and resume growth overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent inhibitor of ABL kinases, including the clinically important T315I mutant of BCR-ABL. The data presented in this guide highlight its potential as a valuable tool for research into ABL kinase signaling and as a starting point for the development of next-generation therapeutics for ABL-driven cancers. Further characterization of its binding kinetics, in vivo efficacy, and safety profile will be crucial in advancing its potential clinical applications.

BGG463: A Deep Dive into its Modulation of the Bcr-Abl Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of BGG463, a potent and specific inhibitor of the Bcr-Abl tyrosine kinase. It details the molecular mechanism of action, the modulated signaling pathways, and the experimental methodologies used to characterize this compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound and its therapeutic potential.

Introduction to this compound

This compound is a synthetic small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1] It was developed through a rational 'hybrid design' approach to effectively target both the wild-type Bcr-Abl kinase and clinically relevant mutants that confer resistance to first-generation inhibitors like imatinib.[1] Notably, this compound has demonstrated efficacy against the T315I "gatekeeper" mutation, a common source of therapeutic failure.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the Abl kinase domain. Its mechanism of action is distinguished by its ability to stabilize the inactive "DFG-out" conformation of the kinase.[1] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and subsequently blocking its catalytic activity. This disruption of the hydrophobic spine, a key structural feature of active kinases, effectively halts the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrates.[1]

The Bcr-Abl Signaling Network

The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the Bcr-Abl oncoprotein. This chimeric protein possesses a constitutively active tyrosine kinase domain that drives the pathogenesis of CML through the activation of a complex network of downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and adhesion. This compound, by inhibiting the kinase activity of Bcr-Abl, effectively dampens these oncogenic signals.

The primary signaling cascades activated by Bcr-Abl include:

  • RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Bcr-Abl activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK.[2][3] Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression.

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis. Bcr-Abl activates Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[2][4] AKT then phosphorylates a variety of downstream targets that promote cell survival and protein synthesis, in part through the activation of the mammalian target of rapamycin (mTOR).[2]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in Bcr-Abl-mediated leukemogenesis, contributing to cell survival and proliferation.

Below is a diagram illustrating the central role of Bcr-Abl in activating these key downstream signaling pathways and the point of intervention for this compound.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl RAS RAS Bcr_Abl->RAS PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival This compound This compound This compound->Bcr_Abl

This compound Inhibition of Bcr-Abl Downstream Signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against wild-type and mutant forms of Abl kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (µM)
c-Abl-T334I0.25
Bcr-Abl0.09
Bcr-Abl-T315I0.590

Data sourced from AdipoGen and TargetMol.[1]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified Bcr-Abl kinase and its mutants.

Principle: These assays measure the transfer of phosphate from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound. A common method is the ADP-Glo™ Kinase Assay.

Methodology:

  • Reagents and Materials:

    • Purified recombinant Bcr-Abl kinase (wild-type and mutants).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP.

    • This compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

    • 384-well white assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • A 10-point serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

    • The kinase, substrate, and this compound are pre-incubated in the assay plate for 15 minutes at room temperature.[5]

    • The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature.[5]

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Objective: To evaluate the efficacy of this compound in a cellular context, assessing its ability to inhibit Bcr-Abl signaling and induce a biological response (e.g., inhibition of proliferation, induction of apoptosis).

Principle: These assays utilize CML cell lines that endogenously express the Bcr-Abl oncoprotein. The effect of the inhibitor on downstream signaling and cell viability is measured.

Methodology (Cell Proliferation Assay):

  • Reagents and Materials:

    • CML cell lines (e.g., K562 for wild-type Bcr-Abl, and cell lines engineered to express Bcr-Abl mutants).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • This compound serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well clear-bottom white assay plates.

    • Incubator (37°C, 5% CO2).

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Cells are seeded at a predetermined density in a 96-well plate and allowed to attach or stabilize overnight.

    • The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours) to allow for effects on cell proliferation.

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • The luminescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values for cell proliferation inhibition are determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Experimental Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow, moving from initial high-throughput screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) IC50_determination IC50 Determination (Biochemical Assay) HTS->IC50_determination Selectivity_Profiling Kinase Selectivity Profiling IC50_determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., DFG-out stabilization) Selectivity_Profiling->Mechanism_of_Action Cell_Proliferation Cell Proliferation Assays (e.g., K562 cells) Mechanism_of_Action->Cell_Proliferation Target_Engagement Target Engagement Assays (e.g., Western Blot for p-CrkL) Cell_Proliferation->Target_Engagement Apoptosis_Assays Apoptosis Assays (e.g., Annexin V staining) Target_Engagement->Apoptosis_Assays Pharmacokinetics Pharmacokinetics (PK) Studies Apoptosis_Assays->Pharmacokinetics Xenograft_Models Xenograft Efficacy Models Pharmacokinetics->Xenograft_Models Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies

Preclinical Evaluation Workflow for a Kinase Inhibitor.

Conclusion

This compound is a promising Bcr-Abl inhibitor with a well-defined mechanism of action and potent activity against both wild-type and clinically important mutant forms of the kinase. Its ability to stabilize the inactive "DFG-out" conformation provides a robust means of inhibiting the oncogenic signaling pathways that drive CML. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of this compound and other next-generation kinase inhibitors. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for BGG463 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutant which confers resistance to many first-generation inhibitors.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound. The described methodologies include a biochemical kinase assay to determine direct enzyme inhibition and a cell-based proliferation assay to assess its effect on cancer cells dependent on BCR-ABL activity.

This compound acts as a type II inhibitor, locking the kinase in an inactive 'DFG-out' conformation by disrupting the assembly of the hydrophobic spine, a key feature of the active state of several kinases.[1] This mechanism of action translates to potent inhibition of both wild-type and mutant forms of the ABL kinase.

Data Presentation

Table 1: this compound Inhibitory Activity (IC50)
TargetIC50 (µM)
c-ABL-T334I0.25[1][2]
BCR-ABL0.09[1][2]
BCR-ABL-T315I0.590[1][2]

Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->BCR-ABL Inhibits

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-proliferative and survival pathways.

Experimental Protocols

Biochemical ABL1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ABL1 kinase using a luminescent ADP-Glo™ Kinase Assay.[3] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare_Reagents Prepare this compound dilutions, ABL1 enzyme, substrate, and ATP Add_Components Add this compound, ABL1, and substrate to well Prepare_Reagents->Add_Components Start_Reaction Initiate reaction with ATP Add_Components->Start_Reaction Incubate_Reaction Incubate at 37°C for 60 min Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent Incubate_Stop->Generate_Signal Incubate_Signal Incubate at RT for 30 min Generate_Signal->Incubate_Signal Read_Luminescence Measure luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for the ABL1 biochemical kinase assay using the ADP-Glo™ system.

Materials:

  • Recombinant human ABL1 kinase (e.g., from Promega or SignalChem)[3]

  • Abltide substrate (EAIYAAPFAKKK)[3]

  • Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.4, 10 mM MgCl₂, 1 mM DTT)[4]

  • ATP

  • This compound (soluble in DMSO)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the plate.

    • Add 2.5 µL of a solution containing the ABL1 enzyme and Abltide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 25 ng of ABL1 and 10 µM ATP.

  • Incubation: Incubate the reaction plate at 37°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of a BCR-ABL-positive cell line (e.g., K562).[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Experimental Workflow:

Proliferation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed K562 cells into a 96-well plate Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Incubate_Solubilize Incubate for 2 hours in the dark Solubilize->Incubate_Solubilize Read_Absorbance Measure absorbance at 570 nm Incubate_Solubilize->Read_Absorbance

Caption: Workflow for the cell-based proliferation MTT assay.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT Reagent (5 mg/mL in PBS)

  • Detergent Reagent/Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.

  • Final Incubation: Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and reagent lots. It is recommended to perform appropriate validation and quality control checks.

References

BGG463 Cell-Based Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent, ATP-competitive kinase inhibitor targeting the Bcr-Abl fusion protein, including variants with mutations such as T334I and the notoriously resistant T315I.[1] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2][3][4] It drives malignant cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[5][6][7][8] This guide provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The inhibitory activity of this compound against various Bcr-Abl kinases has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (µM)
BCR-ABL0.09
c-ABL-T334I0.25
BCR-ABL-T315I0.590
Data sourced from TargetMol.[1]

Signaling Pathway

The Bcr-Abl fusion protein promotes leukemogenesis through the constitutive activation of downstream signaling pathways that regulate cell proliferation, survival, and adhesion. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of Bcr-Abl, thereby inhibiting these downstream signals.

Bcr_Abl_Signaling BcrAbl Bcr-Abl GRB2 GRB2 BcrAbl->GRB2 PI3K PI3K BcrAbl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BcrAbl

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS or ATP-Based)

This protocol determines the effect of this compound on the viability of Bcr-Abl-positive cells, such as the K562 human CML cell line.[9][10][11][12][13] A reduction in cell viability is indicative of the compound's cytotoxic or cytostatic effects.

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed K562 cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read absorbance or luminescence incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the this compound cell viability assay.

Materials

  • K562 cell line (or other Bcr-Abl positive cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear or opaque-walled microplates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure

  • Cell Seeding:

    • Culture K562 cells in RPMI-1640 medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Follow the manufacturer's protocol for the chosen viability reagent.

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.[14]

    • For ATP-based assay (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium in the well. Mix and incubate for 10 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance (for MTT/MTS) or luminescence (for ATP-based assays) using a plate reader.

    • Subtract the background reading from the no-cell control.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Target Engagement Assay (NanoBRET™)

This protocol measures the direct binding of this compound to the Bcr-Abl kinase within living cells, providing a quantitative measure of target engagement.[15][16][17] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Bcr-Abl and a fluorescent tracer that binds to the ATP pocket.

Logical Relationship of NanoBRET Assay

NanoBRET_Logic cluster_no_inhibitor Without this compound cluster_with_inhibitor With this compound BcrAbl_NanoLuc_1 Bcr-Abl-NanoLuc® Tracer_1 Fluorescent Tracer BcrAbl_NanoLuc_1->Tracer_1 Binding BRET_Signal High BRET Signal Tracer_1->BRET_Signal causes BcrAbl_NanoLuc_2 Bcr-Abl-NanoLuc® Tracer_2 Fluorescent Tracer BcrAbl_NanoLuc_2->Tracer_2 Displacement This compound This compound This compound->BcrAbl_NanoLuc_2 Competitive Binding No_BRET_Signal Low BRET Signal This compound->No_BRET_Signal leads to

Caption: Principle of the NanoBRET target engagement assay.

Materials

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for Bcr-Abl-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • This compound compound

  • White, opaque 96-well or 384-well assay plates

  • Luminometer with BRET-compatible filter set

Procedure

  • Transfection:

    • Co-transfect HEK293 cells with the Bcr-Abl-NanoLuc® expression vector and a carrier DNA according to the manufacturer's protocol.[18]

    • Plate the transfected cells in white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the diluted this compound to the wells, followed by the addition of the tracer.

    • Include controls for no tracer and no inhibitor.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the luminescence signal at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for target engagement.

References

Application Notes and Protocols for BGG463 in Chronic Myeloid Leukemia (CML) Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on BGG463: Initial searches for the compound "this compound" did not yield specific public data or research articles in the context of Chronic Myeloid Leukemia. The following application notes and protocols are generated based on the established methodologies and signaling pathways relevant to the study of BCR-ABL tyrosine kinase inhibitors (TKIs) in CML. This document will use Dasatinib, a well-characterized second-generation TKI, as a representative molecule to illustrate the experimental frameworks applicable to a novel investigational agent like this compound. Researchers are advised to adapt these protocols based on the specific physicochemical and biological properties of this compound.

Introduction and Background

Chronic Myeloid Leukemia (CML) is a hematological malignancy driven by the constitutively active BCR-ABL1 fusion oncoprotein, a tyrosine kinase that promotes uncontrolled proliferation and survival of leukemia cells.[1][2][3] The development of TKIs targeting BCR-ABL1 has transformed CML into a manageable chronic disease for many patients.[4][5] However, resistance, often due to mutations in the ABL kinase domain or activation of alternative signaling pathways, remains a significant clinical challenge.[2][6]

This document provides a comprehensive guide for the preclinical evaluation of novel BCR-ABL1 inhibitors, using Dasatinib as a model, for CML research applications. It covers the essential signaling pathways, quantitative metrics for efficacy, and detailed experimental protocols.

Mechanism of Action and Key Signaling Pathways

The BCR-ABL1 oncoprotein activates a network of downstream signaling pathways critical for leukemogenesis. A thorough understanding of these pathways is essential for characterizing the mechanism of action of a novel inhibitor.

Key Downstream Pathways of BCR-ABL1:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[6][7] Its activation in CML can contribute to TKI resistance.[6]

  • RAS/RAF/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and differentiation.[2]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in the survival and self-renewal of leukemia stem cells.[1][7]

An effective TKI is expected to block the phosphorylation and activation of key components within these cascades.

Diagram: BCR-ABL1 Signaling and TKI Inhibition

cluster_membrane Cell Membrane / Cytoplasm cluster_pathways Downstream Signaling Cascades cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutive Kinase Activity) PI3K PI3K BCR_ABL1->PI3K RAS RAS BCR_ABL1->RAS JAK2 JAK2 BCR_ABL1->JAK2 TKI This compound (e.g., Dasatinib) TKI->BCR_ABL1 Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT5 STAT5 JAK2->STAT5 mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Outcomes Leukemic Cell Proliferation & Survival STAT5->Cell_Outcomes mTOR->Cell_Outcomes ERK ERK MEK->ERK ERK->Cell_Outcomes

Caption: Inhibition of BCR-ABL1 signaling pathways by a TKI.

Quantitative Data Summary

The efficacy of a novel TKI is determined through various quantitative assays. The tables below present representative data for Dasatinib, which should be generated for this compound to benchmark its performance.

Table 1: Comparative In Vitro Potency

Compound Target IC50 (nM) Potency vs. Imatinib Reference
Imatinib Wild-Type BCR-ABL 250-500 1x [8]
Dasatinib Wild-Type BCR-ABL <1 ~325x [8]
This compound Wild-Type BCR-ABL User to determine User to calculate
Dasatinib Imatinib-Resistant Mutants (except T315I) 1-10 Active [8]

| This compound | Imatinib-Resistant Mutants | User to determine | User to determine | |

Table 2: Representative Clinical Efficacy of Dasatinib in Imatinib-Resistant/Intolerant CML-CP

Response Metric (at 24 months) Dasatinib Reference
Complete Hematologic Response (CHR) 92% [4]
Major Cytogenetic Response (MCyR) 59% [4]
Complete Cytogenetic Response (CCyR) 49% [4]

| Major Molecular Response (MMR) | 46% |[4] |

Detailed Experimental Protocols

The following protocols provide a standardized framework for the preclinical evaluation of this compound.

Protocol: Cell Viability and Proliferation Assay (e.g., MTS/MTT)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of CML cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • CML cell lines (e.g., K562, LAMA-84, KCL-22).[9]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (prepare a 10 mM stock solution in DMSO).

  • MTS or MTT reagent.

  • 96-well clear-bottom cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed 5,000 to 10,000 cells per well in 90 µL of complete medium into a 96-well plate.

  • Compound Preparation: Prepare a 2x serial dilution series of this compound in complete medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Add 10 µL of the 2x compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol: Western Blot for Signaling Pathway Modulation

Objective: To assess the ability of this compound to inhibit the phosphorylation of BCR-ABL1 and its key downstream signaling proteins.

Materials:

  • CML cell lines.

  • This compound and vehicle control (DMSO).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: p-BCR-ABL (Y177), BCR-ABL, p-CrkL (Y207), CrkL, p-STAT5 (Y694), STAT5, GAPDH.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment: Seed CML cells in 6-well plates and grow to ~70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-6 hours. Include a vehicle control.

  • Protein Extraction: Harvest and lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Diagram: General Experimental Workflow for TKI Evaluation

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: Novel Compound (this compound) cell_viability Cell Viability Assays (Determine IC50 in CML cell lines) start->cell_viability western_blot Western Blot Analysis (Confirm inhibition of p-BCR-ABL1) cell_viability->western_blot Mechanistic Confirmation kinase_assay Biochemical Kinase Assay (Determine direct enzymatic inhibition) western_blot->kinase_assay Direct Target Engagement resistance_profiling Resistance Profiling (Test against known BCR-ABL1 mutants) kinase_assay->resistance_profiling mouse_model CML Mouse Model (Xenograft or Transgenic) resistance_profiling->mouse_model Candidate for In Vivo Testing pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies mouse_model->pk_pd efficacy_study Efficacy Study (Tumor burden reduction, survival) pk_pd->efficacy_study Dose & Schedule Optimization end End: Preclinical Proof-of-Concept efficacy_study->end

Caption: A structured workflow for the preclinical evaluation of this compound.

References

BGG463 Experimental Design for Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of BGG463, a potent kinase inhibitor. This compound targets the BCR-ABL fusion protein and its clinically relevant mutants, including the challenging T315I and T334I variants, which are associated with resistance to other tyrosine kinase inhibitors.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket of the ABL kinase domain. By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of BCR-ABL. This blockade of kinase activity disrupts the downstream signaling pathways that are critical for the proliferation and survival of cancer cells dependent on BCR-ABL signaling. The molecule is particularly effective because it can accommodate the conformational changes in the kinase domain induced by resistance mutations like T315I.

Data Presentation

The inhibitory activity of this compound against various forms of the ABL kinase is summarized below. This data is critical for designing experiments to assess its efficacy in both biochemical and cellular contexts.

Target KinaseIC50 (µM)
BCR-ABL0.09
c-ABL-T334I0.25
BCR-ABL-T315I0.59

Table 1: Inhibitory Potency of this compound against ABL Kinase Variants. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Signaling Pathway and Experimental Workflow

To effectively design and interpret experiments with this compound, it is essential to understand the signaling pathway it targets and the general workflow for its evaluation.

BGG463_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS activates PI3K PI3K BCR-ABL->PI3K activates STAT5 STAT5 BCR-ABL->STAT5 activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival promotes Apoptosis Inhibition Apoptosis Inhibition STAT5->Apoptosis Inhibition promotes This compound This compound This compound->BCR-ABL inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Culture BCR-ABL+ Cell Lines (e.g., K562) Kinase_Assay->Cell_Culture Proceed if potent Viability_Assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) Cell_Culture->Viability_Assay Treat with this compound Signaling_Analysis Downstream Signaling Analysis (Western Blot) Viability_Assay->Signaling_Analysis Validate mechanism

Application Notes and Protocols: In Vivo Evaluation of ABL/BCR-ABL Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BGG463 is a potent inhibitor of c-ABL and BCR-ABL, including the T315I mutant, with IC50 values of 0.25 µM, 0.09 µM, and 0.590 µM for c-ABL-T334I, BCR-ABL, and BCR-ABL-T315I variants, respectively[1]. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). In vivo studies in relevant mouse models are a critical step in the preclinical development of ABL/BCR-ABL inhibitors like this compound to assess their efficacy, pharmacokinetics, and safety profiles.

This document provides a generalized framework for conducting and evaluating in vivo studies of ABL/BCR-ABL inhibitors using mouse models, based on established methodologies in the field. While specific in vivo data for this compound is not publicly available, these protocols and application notes can serve as a guide for researchers and drug development professionals.

Data Presentation: Summarizing In Vivo Efficacy Data

Clear and concise presentation of quantitative data is crucial for the interpretation of in vivo studies. The following tables are examples of how to structure efficacy data from mouse model experiments.

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-QD1500 ± 150--
This compound10QD800 ± 9046.7<0.05
This compound30QD350 ± 5076.7<0.01
Positive ControlXQD400 ± 6073.3<0.01

Table 2: Survival Analysis in a Disseminated Leukemia Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)p-value vs. Vehicle
Vehicle-QD25--
This compound10QD4060<0.05
This compound30QD55120<0.001
Positive ControlXQD50100<0.01

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo experiments.

Xenograft Mouse Model of CML

This protocol describes the establishment of a subcutaneous xenograft model using a human CML cell line.

Materials:

  • Human CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

  • Matrigel (Corning)

  • Calipers

  • This compound formulation

  • Vehicle control

Procedure:

  • Culture CML cells to a sufficient number.

  • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

  • Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-CrkL).

Pharmacokinetic Study in Mice

This protocol outlines a basic pharmacokinetic study to determine the profile of this compound in mice.

Materials:

  • 6-8 week old male CD2F1 mice[2]

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system

Procedure:

  • Fast mice overnight before dosing.

  • Administer a single dose of this compound via IV (e.g., 5 mg/kg) or PO (e.g., 10 mg/kg) routes.

  • Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and store at -80°C until analysis.

  • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Signaling Pathway

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Differentiation Blocked Differentiation BCR_ABL->Differentiation This compound This compound This compound->BCR_ABL Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Enhanced Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: CML Cell Line Culture cell_prep Cell Preparation and Implantation into Mice start->cell_prep tumor_growth Tumor Growth Monitoring cell_prep->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Reached data_collection->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for a xenograft mouse model study.

Logical Relationships in Preclinical Testing

logical_relationships in_vitro In Vitro Potency (e.g., IC50) pk_study Pharmacokinetic Study in Mice in_vitro->pk_study Favorable Profile efficacy_study In Vivo Efficacy Study (Xenograft Model) pk_study->efficacy_study Good Bioavailability and Half-life decision Go/No-Go Decision for Further Development pk_study->decision Poor PK Profile efficacy_study->decision Significant Tumor Growth Inhibition efficacy_study->decision Lack of Efficacy

Caption: Logical flow in the preclinical evaluation of a drug candidate.

References

Application Notes & Protocols: FGFR Inhibitor (BGJ398/BGG463-analog) Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in the oncogenesis of various solid tumors, including gastric, bladder, lung, and breast cancers.[1][3][4] Consequently, the development of targeted therapies against FGFR has become a significant area of interest in oncology.

These application notes provide a detailed framework for establishing and utilizing a patient-derived or cell line-derived xenograft (PDX or CDX) model to evaluate the in vivo efficacy of a selective FGFR inhibitor. For the purpose of this document, we will refer to the exemplary compound as an analog of BGG463, based on the well-characterized pan-FGFR inhibitor, Infigratinib (BGJ398) .[5][6] This document outlines the necessary protocols for cell line selection, animal model establishment, therapeutic administration, and endpoint analysis, along with a visualization of the targeted signaling pathway and experimental workflow.

Key Signaling Pathway: FGF/FGFR

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression to promote cell proliferation, survival, and angiogenesis.[7]

FGF_FGFR_Signaling_Pathway FGF/FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor FGFR Inhibitor (e.g., BGJ398) Inhibitor->FGFR Inhibition

Caption: The FGF/FGFR signaling cascade and point of inhibition.

Experimental Protocols

Cell Line Selection and Culture

The choice of a suitable cancer cell line is critical for a successful xenograft study. Cell lines with documented FGFR aberrations are recommended.

Recommended Cell Lines with FGFR Alterations:

Cell LineCancer TypeFGFR AlterationReference
SNU-16Gastric CancerFGFR2 Amplification[8][9][10]
KATO-IIIGastric CancerFGFR2 Amplification[8][9]
NCI-H1581Non-Small Cell Lung CancerFGFR1 Amplification[11]
DMS114Small Cell Lung CancerFGFR1 Amplification[11]
RT112Bladder CancerFGFR3 Overexpression[1]

Protocol for Cell Culture (Example: SNU-16):

  • Media Preparation: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.

    • Neutralize trypsin with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in a serum-free medium for cell counting and injection.

  • Quality Control: Regularly test cells for mycoplasma contamination.

Xenograft Model Establishment

Animal Models:

  • Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks of age, to prevent rejection of human tumor cells.

Tumor Implantation Protocol:

  • Prepare a cell suspension of the chosen cell line (e.g., SNU-16) in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Monitor the animals regularly for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Therapeutic Administration

Drug Formulation:

  • Prepare the FGFR inhibitor (e.g., BGJ398) in a suitable vehicle for oral gavage, such as 0.5% methylcellulose.

Treatment Protocol:

  • Dosage: Based on preclinical studies, a typical dose for BGJ398 is in the range of 15-30 mg/kg.[6]

  • Administration: Administer the drug or vehicle control orally once daily.

  • Duration: Continue treatment for a specified period, typically 14-21 days.

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice to assess toxicity.

    • Observe the general health and behavior of the animals.

Experimental Workflow

Experimental_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cell Line Culture (e.g., SNU-16) Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle vs. FGFR Inhibitor) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint Pharmacodynamics Pharmacodynamic Analysis (e.g., Western Blot for p-FGFR) Endpoint->Pharmacodynamics Histology Histological Analysis (e.g., IHC for Ki-67) Endpoint->Histology Efficacy Efficacy Assessment (Tumor Growth Inhibition) Endpoint->Efficacy

Caption: Step-by-step workflow for the in vivo xenograft study.

Data Presentation and Endpoint Analysis

Quantitative Data Summary

Summarize the efficacy data in a clear, tabular format.

Table 1: In Vitro Proliferation IC50 Values for Selected FGFR Inhibitors

Cell LineFGFR AlterationBGJ398 (Infigratinib) IC50 (nM)AZD4547 IC50 (nM)Dovitinib IC50 (nM)
SNU-16FGFR2 Amplification~1.5~5~20
KATO-IIIFGFR2 Amplification~0.8~10~30
NCI-H1581FGFR1 Amplification~10~25~50

Note: IC50 values are approximate and can vary between studies.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft ModelTreatment (Dose)TGI (%)Reference
SNU-16BGJ398 (15 mg/kg, oral, daily)>80%[6]
KATO-IIIAZD4547 (12.5 mg/kg, oral, daily)~70%[1]
NCI-H1581Lucitanib (10 mg/kg, oral, daily)~80%[11]
RT112BGJ398 (20 mg/kg, oral, daily)>60%[1]
Endpoint Analysis Protocols

At the end of the treatment period, euthanize the animals and collect tumors for further analysis.

1. Pharmacodynamic (PD) Analysis - Western Blot for p-FGFR:

  • Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-FGFR (p-FGFR) and total FGFR.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-FGFR/total FGFR ratio in the treated group compared to the vehicle control indicates target engagement.[8]

2. Histological Analysis - Immunohistochemistry (IHC) for Ki-67:

  • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin-embedded tissues and mount on slides.

  • Perform antigen retrieval and block endogenous peroxidase activity.

  • Incubate with a primary antibody against the proliferation marker Ki-67.

  • Incubate with a secondary antibody and visualize using a DAB chromogen.

  • Counterstain with hematoxylin.

  • Quantify the percentage of Ki-67 positive cells to assess the anti-proliferative effect of the treatment.

Conclusion

The this compound-analog (FGFR inhibitor) xenograft model provides a robust platform for the preclinical evaluation of novel targeted therapies against cancers with aberrant FGFR signaling. The detailed protocols and methodologies outlined in these application notes are intended to guide researchers in conducting reproducible and informative in vivo studies. Careful selection of cell lines, rigorous adherence to experimental procedures, and comprehensive endpoint analyses are crucial for the successful assessment of therapeutic efficacy and mechanism of action.

References

Application Notes and Protocols for BGG463 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BGG463 is a potent and orally active type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and also demonstrates significant inhibitory activity against the BCR-ABL fusion protein, including the imatinib-resistant T315I mutant.[1][2][3] Its ability to target key regulators of cell cycle progression and oncogenic signaling pathways makes it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the solubilization and use of this compound in a cell culture setting, intended for researchers, scientists, and drug development professionals.

Solubility of this compound

Proper solubilization is critical for the accurate and effective use of this compound in in vitro experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The use of an organic solvent is necessary to prepare a stock solution, which can then be further diluted in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is crucial to avoid precipitation when diluting the stock solution in aqueous media.

SolventSolubility RangeConcentration (for MW = 578.6 g/mol )Notes
DMSO 0.1 - 1 mg/mL~173 µM - 1.73 mMSlightly soluble.[3] This is the recommended solvent for preparing primary stock solutions.
Methanol 1 - 10 mg/mL~1.73 mM - 17.3 mMSparingly soluble.[3]
Aqueous Media Very LowNot RecommendedDirect dissolution in buffers or cell culture media is not advised due to the high probability of precipitation. It is recommended to first prepare a concentrated stock solution in DMSO.[2]

Note: The provided solubility values are approximate. It is recommended to perform a visual inspection to ensure complete dissolution before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be stored for long-term use and serially diluted for experiments.

Materials:

  • This compound powder (Molecular Weight: 578.6 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Carefully weigh out 5.79 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may assist with dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to a year).[2]

Protocol 2: Treatment of Cells with this compound

This protocol outlines the steps for diluting the DMSO stock solution and treating cultured cells with the desired final concentration of this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile, low-retention pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of the stock solution in DMSO first, before adding it to the aqueous cell culture medium, to minimize precipitation.[2] For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate solution.

  • Calculate Final Dilution: Determine the volume of the intermediate this compound solution needed to achieve the desired final concentration in your cell culture vessel. A common practice is to ensure the final concentration of DMSO in the culture medium is ≤ 0.1% to avoid solvent-induced cytotoxicity.

    • Example Calculation: To achieve a 1 µM final concentration in 2 mL of medium, you would add 2 µL of a 1 mM intermediate stock solution (1:1000 dilution). The final DMSO concentration would be 0.1%.

  • Treat Cells: Add the calculated volume of the this compound working solution to the pre-warmed cell culture medium. Gently swirl the plate or flask to ensure even distribution of the compound.

  • Vehicle Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same volume of DMSO as the experimental groups to account for any effects of the solvent on the cells.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

This compound Mechanism of Action and Signaling Pathway

This compound is known to inhibit the kinase activity of the BCR-ABL fusion protein.[2][4] In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL tyrosine kinase drives cell proliferation and survival by activating multiple downstream signaling pathways. This compound's inhibition of BCR-ABL blocks these oncogenic signals.

BCR_ABL_Pathway BCR-ABL Signaling Pathway Inhibition by this compound cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound BCR_ABL BCR-ABL (Constitutively Active Kinase) This compound->BCR_ABL STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K / AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS / MEK / ERK Pathway BCR_ABL->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.

Experimental_Workflow General Workflow for this compound Cell-Based Assays A 1. Weigh this compound Powder B 2. Dissolve in DMSO to create 10 mM Stock Solution A->B C 3. Aliquot and Store Stock Solution at -80°C B->C D 4. Prepare Intermediate Dilutions in DMSO C->D E 5. Add Diluted this compound to Pre-warmed Culture Medium D->E F 6. Treat Seeded Cells (Include Vehicle Control) E->F G 7. Incubate for Desired Time Period F->G H 8. Perform Downstream Assay (e.g., Viability, Western Blot, etc.) G->H

Caption: Standard experimental workflow for using this compound in cell culture, from solubilization to analysis.

References

Preparing a BGG463 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent, ATP-competitive inhibitor of Abl kinases, including the wild-type BCR-Abl, the c-Abl-T334I mutant, and the clinically significant T315I mutant of BCR-Abl, which confers resistance to many first and second-generation tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2] The ability of this compound to inhibit the T315I mutant makes it a valuable tool for research into overcoming drug resistance in CML and related malignancies. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), along with relevant technical data and safety information.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Synonyms K 0859, NVP-BGG463[1]
Molecular Formula C₃₀H₂₉F₃N₆O₃[1]
Molecular Weight 578.58 g/mol [1]
CAS Number 890129-26-7[1]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Purity ≥95% (HPLC)[2]
Mechanism of Action Inhibits c-ABL-T334I, BCR-ABL, and BCR-ABL-T315I variants[1][2]
IC₅₀ Values c-ABL-T334I: 0.25 µMBCR-ABL: 0.09 µMBCR-ABL-T315I: 0.590 µM[1][2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and allows for convenient dilution to a wide range of working concentrations.

  • Preparation:

    • Bring the this compound powder and DMSO to room temperature before use.

    • Perform all steps in a clean, dry environment, preferably within a chemical fume hood, to minimize contamination and exposure.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound:

    • Tare a sterile, amber or opaque microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.79 mg of this compound (Molecular Weight = 578.58 g/mol ).

      • Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (578.58 g/mol ) * (1000 mg/g) = 5.79 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the this compound stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -20°C or -80°C. A stock solution of this compound in DMSO, when stored properly, should be stable for at least 6 months at -80°C and for 1 month at -20°C.[1] The solid compound is stable for at least 2 years when stored at -20°C.[2]

Preparation of Working Solutions

To prepare a working solution for your experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration using your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells or the assay. Typically, the final DMSO concentration should be kept below 0.5%.[1]

Signaling Pathway and Experimental Workflow

This compound targets the constitutively active BCR-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia. The fusion protein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. This compound's inhibition of BCR-Abl, including the T315I mutant, blocks these oncogenic signals.

BGG463_Mechanism_of_Action This compound Mechanism of Action cluster_cell CML Cell cluster_downstream Downstream Signaling BCR-Abl (T315I) BCR-Abl (T315I) RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK BCR-Abl (T315I)->RAS/RAF/MEK/ERK JAK/STAT JAK/STAT BCR-Abl (T315I)->JAK/STAT PI3K/AKT/mTOR PI3K/AKT/mTOR BCR-Abl (T315I)->PI3K/AKT/mTOR This compound This compound This compound->BCR-Abl (T315I) Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation JAK/STAT->Proliferation Apoptosis Inhibition Apoptosis Inhibition PI3K/AKT/mTOR->Apoptosis Inhibition

Caption: this compound inhibits the BCR-Abl kinase, blocking downstream signaling pathways.

The following diagram illustrates a typical workflow for preparing and using the this compound stock solution in a cell-based assay.

BGG463_Workflow Experimental Workflow for this compound Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Create 10 mM Stock Create 10 mM Stock Dissolve in DMSO->Create 10 mM Stock Aliquot & Store at -80°C Aliquot & Store at -80°C Create 10 mM Stock->Aliquot & Store at -80°C Thaw Aliquot Thaw Aliquot Aliquot & Store at -80°C->Thaw Aliquot Dilute to Working Concentration Dilute to Working Concentration Thaw Aliquot->Dilute to Working Concentration Treat Cells Treat Cells Dilute to Working Concentration->Treat Cells Assay Readout Assay Readout Treat Cells->Assay Readout

Caption: Workflow for preparing and using this compound stock solution.

Safety and Handling

  • This compound: The toxicological properties of this compound have not been thoroughly investigated. It should be handled with care as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

  • DMSO: DMSO is a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it. It is important to wear appropriate chemical-resistant gloves (butyl rubber, neoprene, or thick latex gloves are recommended over nitrile gloves for prolonged contact). DMSO is also combustible and should be kept away from open flames and high heat.

Conclusion

This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO for use in research and drug development. Adherence to this protocol will help ensure the consistency and reliability of experimental results. Always follow standard laboratory safety procedures when handling this compound and DMSO.

References

Application Notes and Protocols for BGG463 in K562 and LAMA-84 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGG463 is a potent, orally active inhibitor targeting the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).[1][2] It is effective against the wild-type BCR-ABL as well as the T315I mutant, a common source of resistance to standard tyrosine kinase inhibitor (TKI) therapies.[1] Additionally, this compound has been identified as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[3] These dual inhibitory activities make this compound a compound of significant interest for the treatment of CML, including resistant forms of the disease.

The K562 and LAMA-84 cell lines are both derived from CML patients in blast crisis and are positive for the Philadelphia chromosome, which harbors the BCR-ABL fusion gene.[3][4][5][6] These cell lines serve as invaluable in vitro models for studying CML biology and for evaluating the efficacy of novel therapeutic agents like this compound. K562 cells are highly undifferentiated and can be induced to differentiate along erythrocytic, granulocytic, and monocytic lineages.[6][7] LAMA-84 cells also exhibit characteristics of megakaryocytic and erythroid precursors.[2][5] Both cell lines are widely used to investigate mechanisms of TKI resistance.

This document provides detailed application notes and experimental protocols for the use of this compound in K562 and LAMA-84 cell lines.

Quantitative Data Summary

As specific experimental data for this compound with K562 and LAMA-84 cell lines is not publicly available, the following tables are presented as templates for data acquisition and presentation.

Table 1: this compound In Vitro IC50 Values

TargetIC50 (µM)
c-ABL-T334I0.25
BCR-ABL0.09
BCR-ABL-T315I0.59

Data sourced from commercially available information on this compound.[1]

Table 2: Hypothetical IC50 Values of this compound in CML Cell Lines

Cell LineThis compound IC50 (nM) after 72h
K562Expected to be in the low nanomolar range
LAMA-84Expected to be in the low nanomolar range
K562-R (Imatinib-Resistant)Hypothesized to be sensitive, similar to parental K562
LAMA-84-R (Imatinib-Resistant)Hypothesized to be sensitive, similar to parental LAMA-84

Table 3: Example Data from a Cell Viability Assay (MTT or CellTiter-Glo®)

This compound Concentration (nM)K562 % Viability (Mean ± SD)LAMA-84 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
192 ± 4.595 ± 3.9
1075 ± 6.180 ± 5.5
5048 ± 3.855 ± 4.2
10025 ± 2.930 ± 3.1
5008 ± 1.512 ± 2.0

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound primarily exerts its anti-leukemic effects by inhibiting the constitutively active BCR-ABL kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. Its activity against CDK2 suggests an additional mechanism of inducing cell cycle arrest.

BGG463_Mechanism_of_Action This compound Mechanism of Action cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound BCR_ABL BCR-ABL (Wild-type & T315I) This compound->BCR_ABL Inhibits CDK2 CDK2 This compound->CDK2 Inhibits STAT5 STAT5 BCR_ABL->STAT5 Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) CDK2->Cell_Cycle_Progression Promotes Proliferation Decreased Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Increased Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Cell_Cycle_Progression->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Culture K562 & LAMA-84 cells start->cell_culture drug_treatment Treat cells with a dose range of this compound cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) drug_treatment->apoptosis_assay western_blot Western Blot Analysis drug_treatment->western_blot colony_formation Colony Formation Assay drug_treatment->colony_formation data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis colony_formation->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

BGG463 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with BGG463 in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Based on available data, this compound has limited solubility in common organic solvents.[1] A summary of its approximate solubility is provided in the table below. Please note that solubility in aqueous buffers is expected to be significantly lower and can be influenced by several factors, including pH and buffer composition.

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Verify the quality of the compound: Ensure that the this compound used is of high purity.

  • Gentle heating: Warm the solution gently (e.g., to 37°C) as this can aid in the dissolution of some compounds.

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break down aggregates and improve dissolution.

  • pH adjustment: The solubility of this compound may be pH-dependent. A systematic evaluation of pH is recommended.

  • Use of co-solvents: For in vitro experiments, the addition of a small percentage of an organic co-solvent may be necessary.

Q3: What is the underlying mechanism of action for this compound?

A3: this compound is known as an inhibitor of the Bcr-Abl fusion protein, including the T315I mutant, which is resistant to some other tyrosine kinase inhibitors.[1][2] The inhibition of this pathway is crucial in certain types of cancer.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer During Experiment

If this compound precipitates out of solution during your experiment, it can significantly impact the accuracy of your results. The following guide provides a systematic approach to resolving this issue.

Troubleshooting Workflow:

A Precipitation Observed B Check for Temperature Fluctuation A->B Initial Check C Evaluate Buffer pH & Ionic Strength B->C If Temp is Stable D Consider Supersaturation C->D If pH/Ionic Strength is Optimal E Reduce Final Concentration D->E If Supersaturated F Incorporate a Co-solvent D->F If Supersaturated G Re-optimize Protocol E->G F->G BcrAbl Bcr-Abl Substrate Downstream Substrates (e.g., STAT5, CrkL) BcrAbl->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction This compound This compound This compound->BcrAbl Inhibition

References

Optimizing BGG463 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BGG463 in experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the c-ABL and BCR-ABL tyrosine kinases. It is particularly effective against the T315I mutant of BCR-ABL, which is resistant to many other ABL kinase inhibitors. This compound functions by binding to the kinase domain and stabilizing it in an inactive "DFG-out" conformation, thereby preventing its catalytic activity.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a starting point, it is recommended to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The known IC50 values for this compound against specific kinases can also guide the selection of a starting concentration range (see Table 1).

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in pure, sterile DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.

Q4: What is the stability of this compound in cell culture medium?

A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh dilutions of this compound in your experimental medium from the DMSO stock solution for each experiment. Avoid prolonged storage of this compound in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium The final DMSO concentration is too low to maintain solubility.Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). If precipitation persists, try preparing a more diluted stock solution in DMSO and adding a larger volume to your medium, while still maintaining a safe final DMSO concentration.
The aqueous solubility of this compound is limited.After diluting the this compound stock into the culture medium, vortex or gently mix the solution thoroughly to ensure it is fully dissolved before adding it to the cells.
High variability in experimental results Inconsistent this compound concentration due to improper mixing or degradation.Prepare fresh dilutions for each experiment. Ensure the stock solution is completely thawed and mixed before preparing working solutions.
Cell density or passage number affecting sensitivity.Use cells within a consistent passage number range and ensure uniform cell seeding density across all wells.
No observable effect at expected concentrations The cell line may be insensitive to this compound.Verify the expression and activity of the target kinase (BCR-ABL) in your cell line. Consider using a positive control cell line known to be sensitive to ABL kinase inhibitors.
The dose-response curve may be steep.A steep dose-response curve means that small changes in concentration can lead to large changes in effect. Perform a more detailed dose-response analysis with smaller concentration increments to accurately determine the optimal range.
Significant cytotoxicity observed even at low concentrations The cell line is highly sensitive to this compound or the DMSO concentration is too high.Perform a dose-response experiment starting from a much lower concentration (e.g., nanomolar range). Prepare a DMSO vehicle control to assess the cytotoxicity of the solvent alone.
Potential off-target effects of the inhibitor.While this compound is designed to be a specific ABL inhibitor, off-target effects are possible. If unexpected cytotoxicity is observed, consider testing the effects of other ABL kinase inhibitors to see if the phenotype is consistent with on-target inhibition.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
c-ABL-T334I0.25[1]
BCR-ABL0.09[1]
BCR-ABL-T315I0.590[1]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target's activity in vitro. These values are a guide for determining starting concentrations for cell-based assays, but the effective concentration in a cellular context may vary.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

BCR_ABL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_proliferation Proliferation cluster_survival Survival cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2_SOS BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 This compound This compound This compound->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Gene Expression STAT5->Gene Expression

References

BGG463 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the potential off-target effects of BGG463. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target of this compound?

A1: Besides its intended target as a T315I mutant BCR-ABL inhibitor, this compound is also known to be a potent type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This off-target activity should be a primary consideration in any experimental design.

Q2: What are the potential downstream consequences of CDK2 inhibition by this compound?

A2: CDK2 is a key regulator of the cell cycle, primarily at the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest, which may be a desirable anti-proliferative effect in cancer cells but could also have unintended consequences in non-target cells. It is crucial to assess the cell cycle profile of your experimental system in the presence of this compound.

Q3: How can I determine if an observed phenotype in my experiment is due to an off-target effect of this compound?

A3: Distinguishing on-target from off-target effects is a critical aspect of small molecule inhibitor studies. A common strategy involves using a structurally related but inactive control compound. Additionally, performing rescue experiments by overexpressing the intended target (e.g., a drug-resistant mutant of BCR-ABL) can help elucidate if the observed phenotype is on-target. If the phenotype persists, it is likely due to an off-target effect.

Q4: What are the recommended initial steps to profile the off-target kinase activity of this compound?

A4: A comprehensive approach is recommended. Initially, a broad in vitro kinase screen, such as a KINOMEscan™, against a large panel of kinases is the gold standard for identifying potential off-target interactions. This should be followed by cellular assays to confirm target engagement and functional consequences in your specific experimental model.

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Toxicity Profile

Possible Cause: The observed cellular response may be due to the known off-target inhibition of CDK2 or other, as-yet-unidentified off-target kinases.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) in cells treated with this compound. A significant accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.

  • Western Blot Analysis: Analyze the phosphorylation status of known CDK2 substrates (e.g., Rb, p27) in response to this compound treatment. A decrease in the phosphorylation of these substrates would provide further evidence of CDK2 engagement.

  • Compare with a Selective CDK2 Inhibitor: Treat your cells with a well-characterized, selective CDK2 inhibitor and compare the phenotype to that observed with this compound. Similar phenotypes would suggest the effects are mediated through CDK2.

  • Perform a Kinome-wide Screen: If the phenotype cannot be attributed to CDK2 inhibition, a broader kinase selectivity profile of this compound is necessary to identify other potential off-targets.

Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity

Possible Cause: Differences in cell permeability, drug efflux, or the cellular environment (e.g., ATP concentration) can lead to discrepancies between biochemical and cellular assay results.

Troubleshooting Steps:

  • Cellular Target Engagement Assay: Employ a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that this compound is reaching and binding to its intended target (and potential off-targets) within the cell at the concentrations used.

  • Evaluate Compound Stability and Permeability: Assess the stability of this compound in your cell culture medium and its ability to penetrate the cell membrane using standard analytical techniques (e.g., LC-MS/MS).

  • Titrate ATP in In Vitro Assays: Since this compound is a type II inhibitor and likely ATP-competitive, its potency can be influenced by ATP concentration. Perform in vitro kinase assays at varying ATP concentrations, including physiological levels, to better mimic the cellular environment.

Data Presentation

While a specific, publicly available kinome scan for this compound is not available, the following table provides an illustrative example of how such data would be presented. This is hypothetical data for demonstration purposes only.

Kinase TargetMethodResult (e.g., % Inhibition @ 1µM)
BCR-ABL (T315I) In vitro activity assay95%
CDK2 In vitro activity assay85%
SRCKINOMEscan™40%
LCKKINOMEscan™35%
FYNKINOMEscan™30%
... (other kinases)KINOMEscan™<20%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using KINOMEscan™

Objective: To identify the potential off-target kinase interactions of this compound in vitro.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound (this compound) is incubated with a panel of DNA-tagged kinases. The mixture is then passed over an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Screening: Submit the this compound stock solution to a commercial provider of KINOMEscan™ services (e.g., Eurofins DiscoverX). A standard screening concentration is 1 µM against their comprehensive kinase panel (e.g., scanMAX™ with 468 kinases).

  • Data Analysis: Results are typically provided as percent inhibition relative to a DMSO control. Hits are identified as kinases showing significant inhibition (e.g., >65% or >90% inhibition). The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Objective: To confirm the interaction of this compound with a potential off-target kinase in a cellular context.

Methodology:

  • Cell Line Engineering: Generate a stable cell line expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of the fluorescent NanoBRET™ tracer for the specific kinase target.

  • Compound Treatment: Seed the engineered cells in a multi-well plate. Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).

  • BRET Measurement: Add the NanoBRET™ tracer and the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value for cellular target engagement.

Visualizations

BGG463_Action_Pathway cluster_on_target On-Target Pathway cluster_off_target Known Off-Target Pathway This compound This compound BCR_ABL BCR-ABL (T315I) This compound->BCR_ABL Inhibition CDK2 CDK2 / Cyclin E This compound->CDK2 Inhibition Downstream_On Downstream Effectors (e.g., STAT5, CRKL) BCR_ABL->Downstream_On Phosphorylation Rb Rb Protein CDK2->Rb Phosphorylation G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Regulation Off_Target_Investigation_Workflow start Start: Observe Unexpected Phenotype kinome_scan In Vitro Kinome Screen (e.g., KINOMEscan™) start->kinome_scan identify_hits Identify Potential Off-Target Kinases kinome_scan->identify_hits cellular_engagement Cellular Target Engagement Assay (e.g., NanoBRET™) identify_hits->cellular_engagement validate_engagement Validate Target Engagement in Cells cellular_engagement->validate_engagement functional_assay Downstream Functional Assays (e.g., Western Blot, Cell Cycle) validate_engagement->functional_assay confirm_mechanism Confirm Off-Target Mechanism of Action functional_assay->confirm_mechanism Troubleshooting_Logic phenotype Unexpected Phenotype with this compound is_cdk2 Is phenotype consistent with CDK2 inhibition? phenotype->is_cdk2 confirm_cdk2 Confirm with CDK2-specific assays (e.g., cell cycle, phospho-Rb) is_cdk2->confirm_cdk2 Yes broad_screen Perform Broad Kinase Screen is_cdk2->broad_screen No yes_cdk2 Likely CDK2 Off-Target Effect confirm_cdk2->yes_cdk2 no_cdk2 Investigate Other Off-Targets broad_screen->no_cdk2

Technical Support Center: BGG463 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting potential resistance to BGG463 (Infigratinib), a potent and selective ATP-competitive FGFR inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Infigratinib (BGJ398), is a selective and potent ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3). By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR-dependent cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?

A2: A decline in this compound efficacy over time in cell culture often points to the development of acquired resistance. The most common mechanisms of resistance to FGFR inhibitors like this compound can be broadly categorized into two types:

  • On-target resistance: This typically involves the emergence of secondary mutations within the FGFR kinase domain that interfere with this compound binding.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the FGFR blockade, thereby reactivating downstream signaling and promoting cell survival and proliferation.

Q3: What are the known on-target resistance mutations for FGFR inhibitors?

A3: Several mutations in the FGFR kinase domain have been identified that confer resistance to ATP-competitive inhibitors. While specific mutations conferring high-level resistance to this compound are still under extensive investigation, mutations in homologous positions in FGFR1, FGFR2, and FGFR3 are known to be problematic for this class of drugs. The most well-characterized are "gatekeeper" mutations. For instance, in FGFR3, the V555M mutation has been shown to confer resistance to FGFR inhibitors.[1] Similar gatekeeper mutations in FGFR1 (V561M) and FGFR2 (V564F) are also known to reduce the efficacy of many FGFR inhibitors.[2] Additionally, mutations at the N550 residue in FGFR2 have been frequently observed in clinical resistance.[3]

Q4: What are the potential off-target resistance mechanisms (bypass signaling)?

A4: Cancer cells can develop resistance to this compound by activating other receptor tyrosine kinases (RTKs) or downstream signaling molecules to circumvent the need for FGFR signaling. Some of the key bypass pathways implicated in resistance to FGFR inhibitors include:

  • Upregulation of other RTKs: Increased expression or activation of receptors like EGFR, MET, or HER2/3 can reactivate the PI3K/AKT and/or MAPK pathways.[4][5]

  • Activation of downstream signaling: Mutations or amplification of components of the PI3K/AKT/mTOR pathway can lead to constitutive activation, making the cells independent of upstream FGFR signaling.[6][7]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular program that can be associated with broad drug resistance.

Q5: We suspect our cells have become resistant to this compound. How can we confirm this?

A5: To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 curve and a higher IC50 value in the suspected resistant line would confirm the acquisition of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our cancer cell line.

This is the most direct evidence of acquired resistance. The following steps will help you characterize the resistance mechanism.

Troubleshooting Steps:

  • Sequence the FGFR Kinase Domain:

    • Rationale: To identify potential on-target resistance mutations.

    • Action: Extract genomic DNA from both the parental and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the entire FGFR kinase domain of the relevant FGFR isoform (FGFR1, 2, or 3) that is the primary driver in your cell line. Look for mutations, particularly in the gatekeeper residue (e.g., V555 in FGFR3) and other known resistance hotspots.[1][2]

  • Assess Downstream Signaling Pathways via Western Blot:

    • Rationale: To investigate the activation of bypass signaling pathways.

    • Action: Treat both parental and resistant cells with this compound at a concentration that inhibits FGFR signaling in the parental line. Lyse the cells and perform a western blot to probe for the phosphorylation status of key downstream signaling proteins such as p-AKT, p-ERK, and p-S6. Sustained or increased phosphorylation of these proteins in the resistant line despite this compound treatment suggests the activation of a bypass track.

  • Profile Receptor Tyrosine Kinase (RTK) Activation:

    • Rationale: To identify specific bypass RTKs that may be driving resistance.

    • Action: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to the parental cells, both in the presence and absence of this compound. This can help pinpoint upregulated RTKs like MET, EGFR, or others.[5]

Problem 2: Western blot shows sustained p-ERK and/or p-AKT signaling in the presence of this compound.

This observation strongly suggests the activation of a bypass signaling pathway.

Troubleshooting Steps:

  • Investigate Upstream RTKs:

    • Rationale: To determine which upstream receptor is driving the sustained downstream signaling.

    • Action: Based on the results of a phospho-RTK array or literature review of common resistance pathways, perform western blots for the phosphorylated and total protein levels of candidate bypass RTKs such as MET, EGFR, or HER2/3.

  • Test Combination Therapies:

    • Rationale: To functionally validate the role of the identified bypass pathway.

    • Action: Treat the this compound-resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like Crizotinib or an EGFR inhibitor like Gefitinib). A synergistic effect on cell viability would confirm the role of that pathway in conferring resistance.

  • Check for Downstream Mutations:

    • Rationale: Resistance can also arise from mutations in genes downstream of FGFR, such as PIK3CA or KRAS.

    • Action: Sequence key downstream oncogenes like PIK3CA, KRAS, and BRAF in your resistant cell lines to check for activating mutations that could render the cells independent of upstream signaling.

Quantitative Data Summary

The following table summarizes IC50 values for FGFR inhibitors in sensitive and resistant cell line models. Note that specific data for this compound-resistant lines is limited in the public domain; therefore, data for other structurally similar FGFR inhibitors are included for reference.

Cell LineFGFR StatusInhibitorIC50 (Parental)IC50 (Resistant)Fold ChangeResistance MechanismReference
KMS-11FGFR3 (Y373C)AZ12908010~20 nM>10 µM>500FGFR3 V555M[1]
A2780cisN/AFALP14.39 µM3.99 µM0.9N/A[8]
A2780N/ACisplatin8.80 µM48.2 µM5.4N/A[8]
A172Low MGMTTemozolomide14.1 µM>500 µM (2 cycles)>35MGMT independent[9]
LN229Low MGMTTemozolomide14.5 µM547.4 µM (2 cycles)~38MGMT independent[9]

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (Infigratinib)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50 of this compound: Perform a dose-response experiment on the parental cell line to determine the initial IC50 value.

  • Initial Drug Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor Cell Growth: Closely monitor the cells for signs of growth inhibition. Initially, a significant portion of the cells may die.

  • Allow for Recovery and Expansion: Continue to culture the surviving cells in the presence of the same this compound concentration. The cells may grow slowly at first. Once the cell population has recovered and is proliferating steadily, they can be expanded.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent step. Allow the cells to adapt and recover at each new concentration before escalating further.

  • Establish a Resistant Clone: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterize the Resistant Line: Once a resistant population is established, perform a full dose-response curve to determine the new IC50. The resistant cells should be maintained in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serially diluted)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blotting for FGFR Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

  • Parental and resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Resistance_Mechanisms cluster_resistance Potential this compound Resistance Mechanisms BGG463_Treatment This compound Treatment FGFR_Inhibition FGFR Inhibition BGG463_Treatment->FGFR_Inhibition On_Target On-Target Resistance FGFR_Inhibition->On_Target Off_Target Off-Target Resistance FGFR_Inhibition->Off_Target Gatekeeper_Mutation FGFR Gatekeeper Mutation (e.g., V555M) On_Target->Gatekeeper_Mutation Bypass_Signaling Bypass Signaling Activation (e.g., MET, EGFR) Off_Target->Bypass_Signaling Downstream_Mutation Downstream Mutation (e.g., PIK3CA) Off_Target->Downstream_Mutation Resistance Drug Resistance Gatekeeper_Mutation->Resistance Bypass_Signaling->Resistance Downstream_Mutation->Resistance Experimental_Workflow Start Observe Decreased This compound Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Characterize_Mechanism Characterize Mechanism Confirm_Resistance->Characterize_Mechanism On_Target On-Target? Characterize_Mechanism->On_Target Western_Blot Western Blot for p-ERK, p-AKT Characterize_Mechanism->Western_Blot Off-Target? Sequence_FGFR Sequence FGFR Kinase Domain On_Target->Sequence_FGFR Yes On_Target->Western_Blot No RTK_Array Phospho-RTK Array Western_Blot->RTK_Array Bypass Suspected Test_Combination Test Combination Therapy RTK_Array->Test_Combination

References

BGG463 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of BGG463 in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: Solid this compound is stable for at least two to three years when stored at -20°C.[1][2] For optimal longevity, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is soluble in DMSO, with some suppliers indicating a solubility of up to 125 mg/mL (216.05 mM).[2][4] Sonication may be used to aid dissolution.[2][5]

Q3: How should this compound stock solutions be stored?

A3: For long-term storage, it is recommended to aliquot this compound stock solutions into single-use volumes and store them at -80°C, which should maintain stability for up to two years.[5][6] For shorter-term storage, -20°C for up to one year is also acceptable.[5][6] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[5][6]

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: There is limited specific data available on the stability of this compound in aqueous solutions. Generally, small molecules dissolved in aqueous buffers or cell culture media are less stable than in DMSO stock solutions. The stability in aqueous media can be influenced by pH, temperature, and the presence of other components.[7][8] It is recommended to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in these solutions before use. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound, like many organic small molecules, has lower solubility in aqueous solutions compared to DMSO. When a concentrated DMSO stock is diluted into a buffer or cell culture medium, the compound can precipitate out of solution.[9]

  • Solution:

    • Lower the final DMSO concentration gradually: Instead of a single large dilution, perform serial dilutions in your aqueous medium.

    • Use a lower concentration stock solution: This will result in a lower final concentration of DMSO in your experiment.

    • Ensure the final DMSO concentration is well-tolerated by your cells: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is always best to include a vehicle control in your experiments.

    • Vortex or sonicate briefly after dilution: This can help to redissolve any initial precipitate.[9]

    • Warm the solution gently: If precipitation occurs, warming the solution to 37°C may help to redissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.

Issue 2: Inconsistent experimental results or loss of this compound activity.

  • Cause: This could be due to degradation of the this compound stock solution or instability in the working solution.

  • Solution:

    • Prepare fresh stock solutions: If you suspect your stock solution has degraded, prepare a fresh batch from solid this compound.

    • Aliquot stock solutions: Ensure that you are using single-use aliquots to avoid freeze-thaw cycles.[5][6]

    • Prepare working solutions immediately before use: Do not store this compound in aqueous buffers or cell culture media for extended periods.

    • Verify the concentration of your stock solution: If possible, use a spectrophotometer or HPLC to confirm the concentration of your stock solution.

    • Perform a stability check: If you continue to experience issues, perform a simple stability experiment by incubating this compound in your experimental media for the duration of your assay and then testing its activity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid-20°C≥ 2-3 years[1][2]
DMSO Stock Solution-80°C≤ 2 years[5][6]
DMSO Stock Solution-20°C≤ 1 year[5][6]
Short-term (Solid)+4°CNot specified[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO≥ 125 mg/mL (216.05 mM)[2][4]
DMSOSlightly soluble: 0.1-1 mg/mL[3]
MethanolSparingly soluble: 1-10 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.60 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.60 mM)[5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.60 mM)[5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer) over time.

1. Materials:

  • This compound solid or concentrated DMSO stock solution

  • High-purity DMSO

  • Aqueous solution of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

2. Procedure:

  • Prepare a this compound stock solution: Accurately weigh and dissolve this compound in DMSO to a known concentration (e.g., 10 mM).

  • Prepare the experimental solution: Dilute the this compound stock solution into the aqueous solution of interest to the final working concentration.

  • Initial time point (T=0): Immediately after preparation, take an aliquot of the experimental solution and inject it into the HPLC system.

  • Incubation: Incubate the remaining experimental solution under the desired conditions (e.g., 37°C, 5% CO2).

  • Time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC.

  • HPLC analysis:

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

    • Record the peak area of the this compound peak at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

BGG463_Troubleshooting_Workflow This compound Precipitation Troubleshooting start Precipitation observed upon dilution in aqueous media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes sonicate Briefly sonicate or vortex after dilution check_dmso->sonicate No serial_dilution Use serial dilutions reduce_dmso->serial_dilution lower_stock Use a lower concentration stock solution reduce_dmso->lower_stock serial_dilution->sonicate lower_stock->sonicate warm Gently warm to 37°C sonicate->warm recheck Re-check for precipitation warm->recheck resolved Issue Resolved recheck->resolved No Precipitation consult Consult further (consider alternative formulation) recheck->consult Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation.

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT This compound This compound This compound->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: this compound inhibits BCR-ABL signaling.

CDK2_Signaling_Pathway CDK2 Signaling Pathway Inhibition by this compound Cyclin_E Cyclin E Active_Complex Cyclin E-CDK2 (Active Complex) Cyclin_E->Active_Complex CDK2 CDK2 CDK2->Active_Complex This compound This compound This compound->CDK2 Inhibits Rb Rb Active_Complex->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

References

Minimizing BGG463-Associated Cellular Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize cellular toxicity associated with the use of BGG463. The information is presented in a clear question-and-answer format to directly address potential issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as NVP-BGG463, is a small molecule inhibitor. It functions as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and also demonstrates inhibitory activity against the BCR-ABL fusion protein, including the T315I mutant which is resistant to some other inhibitors.[1] Its primary mechanism involves binding to the inactive conformation of these kinases, thereby preventing their activation and downstream signaling.

Q2: What are the potential causes of this compound-induced toxicity in cell cultures?

A2: While specific toxicity data for this compound is limited in publicly available literature, potential causes of toxicity, common to many kinase inhibitors, may include:

  • On-target toxicity: Inhibition of the primary targets (CDK2, BCR-ABL) can lead to cell cycle arrest or apoptosis in cells dependent on these kinases for survival and proliferation.

  • Off-target effects: this compound may inhibit other kinases or cellular proteins unintentionally, leading to unforeseen cellular responses and toxicity.[2][3] The extent of off-target activity is a critical factor in determining the overall toxicity profile of a kinase inhibitor.

  • High concentrations: Excessive concentrations of this compound can lead to non-specific cytotoxic effects, independent of its intended targets.

  • Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration of this compound will be cell line-dependent. It is crucial to perform a dose-response experiment to determine the concentration that effectively inhibits the target without causing excessive cytotoxicity. A typical approach involves:

  • Cell Viability/Cytotoxicity Assay: Treat your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).

  • Assess Viability: Use assays such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay to measure cell viability or cytotoxicity.

  • Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) for both the desired biological effect (e.g., inhibition of proliferation) and cytotoxicity. The therapeutic window lies between these two concentrations.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter when working with this compound.

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Potential Cause Troubleshooting Step Experimental Protocol
High sensitivity of the cell line to this compound. Perform a detailed dose-response and time-course experiment.Protocol: 1. Seed cells at a consistent density in a 96-well plate. 2. Prepare a serial dilution of this compound (e.g., from 10 µM down to 1 nM). 3. Treat cells with the different concentrations of this compound for 24, 48, and 72 hours. 4. At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the percentage of viable cells compared to a vehicle control. 5. Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value at each time point.
Solvent (DMSO) toxicity. Test the effect of the solvent alone on cell viability.Protocol: 1. Prepare a serial dilution of the solvent (e.g., DMSO) in your cell culture medium, matching the concentrations used for the this compound dilutions. 2. Treat the cells with the solvent dilutions for the same duration as your this compound experiment. 3. Perform a cell viability assay to ensure that the solvent concentration is not contributing significantly to cell death. Aim for a final DMSO concentration of <0.5% in your culture medium.
Off-target effects leading to apoptosis. Assess markers of apoptosis at various this compound concentrations.Protocol: 1. Treat cells with a range of this compound concentrations. 2. After the desired incubation time, lyse the cells and perform a Western blot analysis for cleaved caspase-3 and PARP, which are key markers of apoptosis. 3. Alternatively, use a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.
Issue 2: Inconsistent results or high variability between replicate experiments.
Potential Cause Troubleshooting Step Experimental Protocol
Inconsistent cell seeding density. Standardize your cell seeding protocol.Protocol: 1. Always use a hemocytometer or an automated cell counter to accurately determine cell concentration before seeding. 2. Ensure a single-cell suspension by gentle pipetting to break up cell clumps. 3. Seed cells evenly across the plate and avoid edge effects by not using the outermost wells or by filling them with sterile PBS.
Degradation of this compound stock solution. Prepare fresh dilutions from a properly stored stock.Protocol: 1. Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. For each experiment, thaw a fresh aliquot and prepare working dilutions in pre-warmed cell culture medium immediately before use.
Cellular stress due to handling. Minimize handling stress on the cells.Protocol: 1. Ensure all media and reagents are pre-warmed to 37°C before adding them to the cells. 2. Handle cells gently during pipetting and media changes. 3. Allow cells to adhere and recover for at least 24 hours after seeding before adding this compound.

Data Presentation

Table 1: Example of this compound Cytotoxicity (IC50) Data

Cell LineTissue of OriginThis compound Cytotoxic IC50 (µM) after 48hAssay Method
K562Chronic Myelogenous LeukemiaData to be determined by userMTT Assay
HeLaCervical CancerData to be determined by userLDH Release Assay
MCF-7Breast CancerData to be determined by userCellTiter-Glo®
HUVECNormal Endothelial CellsData to be determined by userMTT Assay

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a common method to assess cell viability based on the metabolic activity of the cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot for Cleaved Caspase-3

This protocol allows for the detection of a key marker of apoptosis.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against cleaved caspase-3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualizations

To aid in understanding the experimental workflow and potential cellular pathways involved, the following diagrams are provided.

BGG463_Troubleshooting_Workflow Start High Cell Death Observed CheckSensitivity Is the cell line known to be sensitive? Start->CheckSensitivity CheckSolvent Is the solvent (DMSO) concentration too high? Start->CheckSolvent CheckApoptosis Are apoptotic pathways activated? Start->CheckApoptosis DoseResponse Perform Dose-Response & Time-Course Study CheckSensitivity->DoseResponse Yes/Uncertain OptimizeConcentration Optimize this compound Concentration & Incubation Time DoseResponse->OptimizeConcentration SolventControl Run Solvent-Only Control CheckSolvent->SolventControl Yes/Uncertain ReduceSolvent Reduce Final Solvent Concentration (<0.5%) SolventControl->ReduceSolvent ApoptosisAssay Perform Apoptosis Assay (e.g., Western for cleaved Caspase-3) CheckApoptosis->ApoptosisAssay Yes/Uncertain ConsiderMechanism Investigate Apoptotic Mechanism ApoptosisAssay->ConsiderMechanism

Caption: Troubleshooting workflow for high cell death with this compound.

BGG463_Mechanism_of_Action This compound This compound CDK2 CDK2 (Inactive) This compound->CDK2 Binds to inactive form BCR_ABL BCR-ABL (Inactive) This compound->BCR_ABL Binds to inactive form CellCycle Cell Cycle Progression CDK2->CellCycle Proliferation Cell Proliferation BCR_ABL->Proliferation G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Inhibition leads to Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of this compound's mechanism.

References

BGG463 assay reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of BGG463, a potent inhibitor of c-ABL, BCR-ABL, and the BCR-ABL-T315I mutant. Ensuring the reproducibility of both biochemical and cell-based assays is critical for accurately characterizing the efficacy and potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and which assay systems are recommended?

A1: this compound is a tyrosine kinase inhibitor targeting c-ABL and the oncogenic fusion protein BCR-ABL, including the clinically relevant T315I mutant. For robust characterization, we recommend a dual-assay approach:

  • Biochemical Kinase Assays: To determine the direct inhibitory activity of this compound on purified ABL, BCR-ABL, and BCR-ABL-T315I enzymes.

  • Cell-Based Proliferation/Viability Assays: To assess the compound's efficacy in a biologically relevant context, using a BCR-ABL positive cell line such as K-562.[1][2]

Q2: We are observing significant variability in our IC50 values for this compound in our biochemical assay. What are the common causes?

A2: Variability in biochemical kinase assays can stem from several factors. The most common include inconsistent reagent concentrations (ATP, substrate, and enzyme), the specific assay technology being used, and potential for compound interference.[3][4] It is crucial to use an ATP concentration that is close to the Km of the kinase to ensure physiological relevance and consistency.

Q3: Our IC50 values from the K-562 cell-based assay are not consistent between experiments. Why might this be happening?

A3: Cell-based assays are prone to variability due to their biological complexity. For K-562 cells, inconsistencies can arise from:

  • Cell line heterogeneity: K-562 cell lines can exhibit genetic and phenotypic drift over time and between different labs, which can alter their response to inhibitors.[5][6][7]

  • Cell culture conditions: Factors such as cell passage number, seeding density, and media components can significantly impact results.[8][9]

  • Choice of viability assay: Different methods (e.g., MTT, resazurin, ATP-based luminescence) have distinct mechanisms and can be affected differently by experimental conditions.[1]

Q4: There is a significant discrepancy between the IC50 values obtained from our biochemical and cell-based assays for this compound. Is this expected?

A4: Yes, a shift in potency between biochemical and cell-based assays is common for kinase inhibitors.[4] Factors contributing to this include cell membrane permeability of the compound, intracellular ATP concentrations which can compete with ATP-competitive inhibitors, and the presence of cellular drug efflux pumps.

Troubleshooting Guides

Biochemical Assay Reproducibility
Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inaccurate pipetting; improper mixing of reagents.Ensure pipettes are calibrated. Mix all reagents thoroughly before dispensing.[10]
Inconsistent IC50 Values ATP concentration variability; enzyme activity inconsistency.Prepare fresh ATP solutions and use a consistent lot of kinase.
Low Z'-factor (<0.5) Suboptimal assay window; high background signal.Optimize substrate and enzyme concentrations to maximize the signal-to-background ratio.[3]
Assay Interference Compound autofluorescence or light scattering.Run a parallel assay without the kinase to identify and subtract compound-specific interference.
Cell-Based Assay (K-562) Reproducibility
Issue Potential Cause Recommended Solution
Variable Cell Growth Inconsistent seeding density; edge effects in microplates.Use a cell counter for accurate seeding. To minimize edge effects, do not use the outer wells of the plate for experimental data.
Drifting IC50 Values over Time High cell passage number leading to phenotypic changes.Use cells within a consistent and low passage number range. Regularly perform cell line authentication.[9]
High Background in Viability Assay Media components (e.g., phenol red) interfering with readout.Use phenol red-free media for fluorescence- or colorimetric-based assays.[11]
Inconsistent Drug Response Variability in drug concentration due to adsorption to plastics.Use low-binding plates and pipette tips. Prepare fresh drug dilutions for each experiment.

Experimental Protocols

Representative Protocol: In Vitro BCR-ABL Kinase Assay

This protocol provides a general framework for assessing this compound's inhibitory effect on BCR-ABL kinase activity using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Dilute recombinant BCR-ABL enzyme and a suitable peptide substrate (e.g., Abltide) in the kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the Km for BCR-ABL.

  • Assay Procedure:

    • In a 384-well plate, add the this compound dilution.

    • Add the BCR-ABL enzyme and substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).[12]

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert the luminescence signal to percent inhibition relative to DMSO-treated controls.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Representative Protocol: K-562 Cell Proliferation Assay

This protocol describes a method for evaluating the effect of this compound on the proliferation of K-562 cells using a resazurin-based viability assay.

  • Cell Culture:

    • Culture K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Use cells in the exponential growth phase and within a consistent, low passage number range.

  • Assay Procedure:

    • Seed K-562 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Prepare a serial dilution of this compound in culture medium.

    • Add the this compound dilutions to the appropriate wells. Include wells with untreated cells and a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • Detection:

    • Add resazurin solution to each well and incubate for an additional 4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO-treated control wells.

    • Plot the percent viability against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting model.

Visualizations

BGG463_Troubleshooting_Workflow start Assay Reproducibility Issue (High Variability / Inconsistent IC50) assay_type Which assay type? start->assay_type biochem Biochemical Assay assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochem_check1 Check Reagent Consistency (Enzyme Lot, ATP conc.) biochem->biochem_check1 cell_check1 Verify Cell Health & Passage # cell_based->cell_check1 biochem_check2 Verify Pipetting Accuracy & Mixing biochem_check1->biochem_check2 biochem_check3 Assess for Compound Interference biochem_check2->biochem_check3 biochem_solution Optimize Assay Parameters (e.g., concentrations, incubation time) biochem_check3->biochem_solution cell_check2 Standardize Seeding Density cell_check1->cell_check2 cell_check3 Check for Media Interference & Edge Effects cell_check2->cell_check3 cell_check4 Perform Cell Line Authentication cell_check3->cell_check4 cell_solution Refine Cell Culture & Assay Protocols cell_check4->cell_solution

Caption: A logical workflow for troubleshooting this compound assay reproducibility issues.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL

Caption: The inhibitory action of this compound on the BCR-ABL signaling pathway.

References

Validation & Comparative

BGG463 vs. Imatinib in T315I Mutant CML: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial searches for "BGG463" did not yield information on a specific therapeutic agent for Chronic Myeloid Leukemia (CML). It is presumed that this may be an internal designation, a misspelling, or a compound not yet in the public domain. To provide a valuable comparative guide for our audience of researchers, scientists, and drug development professionals, this document will compare the first-generation tyrosine kinase inhibitor (TKI) imatinib with a well-established and potent third-generation TKI, ponatinib , which is approved for the treatment of T315I-mutant CML. This comparison will serve as a practical guide to understanding the therapeutic challenges posed by the T315I mutation and the strategies employed to overcome them.

Introduction to T315I-Mutant CML and TKI Resistance

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis.

Imatinib, the first-in-class TKI, revolutionized the treatment of CML by targeting the ATP-binding site of the BCR-ABL1 kinase, leading to high rates of hematologic and cytogenetic remission. However, the emergence of resistance, particularly through point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The T315I mutation, often termed the "gatekeeper" mutation, is notoriously resistant to imatinib and second-generation TKIs.[1][2][3] This mutation involves the substitution of a threonine residue with a bulkier isoleucine at position 315, which sterically hinders the binding of these inhibitors and disrupts a critical hydrogen bond necessary for their activity.[3]

This guide provides a detailed comparison of imatinib and ponatinib in the context of T315I-mutant CML, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Imatinib vs. Ponatinib

Imatinib functions as a competitive inhibitor of the ATP-binding site of the BCR-ABL1 kinase. Its efficacy is dependent on the kinase being in an inactive conformation. The T315I mutation locks the kinase in an active conformation and the bulky isoleucine residue prevents imatinib from fitting into the binding pocket.

Ponatinib is a pan-BCR-ABL1 inhibitor designed to overcome resistance mediated by kinase domain mutations, including T315I. Its chemical structure is designed to accommodate the isoleucine residue at position 315, allowing for potent inhibition of the mutated kinase. Unlike imatinib, ponatinib does not rely on the same hydrogen bond with the threonine at position 315 for its binding.

Preclinical Efficacy: A Head-to-Head Comparison

The differential efficacy of imatinib and ponatinib against T315I-mutant CML is starkly demonstrated in preclinical studies. The most common metric for comparing the potency of inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.

Cell Line/TargetImatinib IC50 (nM)Ponatinib IC50 (nM)Fold DifferenceReference
Ba/F3 BCR-ABL1WT~250-600~0.37>675[1]
Ba/F3 BCR-ABL1T315I>10,000~2.0>5,000[1]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

As the table clearly indicates, imatinib is largely ineffective against cell lines expressing the T315I mutation, with IC50 values often exceeding micromolar concentrations. In contrast, ponatinib retains potent, low nanomolar activity against both wild-type and T315I-mutant BCR-ABL1.

Experimental Protocols

To provide a comprehensive understanding of the data presented, this section details the methodologies for key experiments cited in the comparison of imatinib and ponatinib.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and cytostatic effects of the inhibitors on CML cell lines.

  • Cell Culture: Ba/F3 cells engineered to express either wild-type or T315I-mutant BCR-ABL1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Cells are treated with serial dilutions of imatinib or ponatinib for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the untreated control, and the IC50 values are calculated using a non-linear regression analysis.

Kinase Activity Assay (In Vitro)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL1 kinase.

  • Enzyme and Substrate: Recombinant wild-type or T315I-mutant ABL1 kinase domain is used as the enzyme source. A synthetic peptide substrate (e.g., Abltide) is used for phosphorylation.

  • Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of imatinib or ponatinib are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the depletion of ATP using an enzyme-coupled reaction that produces light.

  • Data Analysis: The signal is normalized to the no-inhibitor control, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the BCR-ABL1 signaling pathway, the mechanism of imatinib resistance in T315I-mutant CML, and the mechanism of action of ponatinib.

BCR_ABL1_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT Adhesion Altered Adhesion BCR_ABL1->Adhesion Proliferation Increased Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Imatinib_Resistance cluster_WT Wild-Type BCR-ABL1 cluster_T315I T315I Mutant BCR-ABL1 Imatinib_WT Imatinib BCR_ABL1_WT BCR-ABL1 (T315) Imatinib_WT->BCR_ABL1_WT Binds to ATP pocket, inhibits kinase activity Downstream_WT Downstream Signaling BCR_ABL1_WT->Downstream_WT Signaling Blocked Imatinib_T315I Imatinib BCR_ABL1_T315I BCR-ABL1 (I315) Imatinib_T315I->BCR_ABL1_T315I Binding Sterically Hindered Downstream_T315I Downstream Signaling BCR_ABL1_T315I->Downstream_T315I Constitutive Signaling Ponatinib_Action cluster_Ponatinib Ponatinib Action on T315I Mutant Ponatinib Ponatinib BCR_ABL1_T315I BCR-ABL1 (I315) Ponatinib->BCR_ABL1_T315I Binds effectively despite mutation Downstream_Ponatinib Downstream Signaling BCR_ABL1_T315I->Downstream_Ponatinib Signaling Blocked

References

Comparative Analysis of BGG463 and Nilotinib for Bcr-Abl Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tyrosine kinase inhibitors (TKIs), BGG463 and nilotinib, focusing on their efficacy in inhibiting the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

Nilotinib is a well-established, second-generation TKI with proven clinical efficacy in the treatment of CML. It is a potent inhibitor of the wild-type Bcr-Abl kinase but is notably ineffective against the T315I "gatekeeper" mutation, a common mechanism of acquired resistance. This compound is a novel TKI that has demonstrated inhibitory activity against both wild-type Bcr-Abl and the resistant T315I mutant. While direct comparative studies are limited, available data suggests this compound may offer a therapeutic advantage in patient populations with this specific resistance mutation.

Data Presentation: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and nilotinib against Bcr-Abl. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTargetIC50 (nM)Citation
This compound Bcr-Abl (Wild-Type)90[1]
Bcr-Abl (T315I Mutant)590[1]
c-ABL (T334I Mutant)250[1]
Nilotinib Bcr-Abl (in Murine myeloid progenitor cells)< 30[2]
Bcr-Abl (in K562 cells, cell-based assay)10[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis This compound This compound This compound->Bcr_Abl Inhibits Nilotinib Nilotinib Nilotinib->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Points of Inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., K562 cells) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (this compound or Nilotinib) Treatment 4. Add Serially Diluted Compound to Wells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Readout 7. Measure Absorbance/ Fluorescence Viability_Assay->Readout Calculation 8. Calculate Percent Inhibition Readout->Calculation IC50_Determination 9. Determine IC50 using Dose-Response Curve Calculation->IC50_Determination

Caption: General Workflow for IC50 Determination.

Experimental Protocols

Bcr-Abl Kinase Activity Assay (Biochemical)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Abltide, a synthetic peptide substrate for Abl kinase)

  • Test compounds (this compound, Nilotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add a fixed amount of recombinant Bcr-Abl enzyme to each well of a 384-well plate.

  • Add the diluted test compounds to the wells containing the enzyme and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Bcr-Abl Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibitory effect of compounds on Bcr-Abl autophosphorylation in a cellular context.

Materials:

  • CML cell line expressing Bcr-Abl (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound, Nilotinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well plates

  • ELISA-based assay for phospho-Bcr-Abl (e.g., from Reaction Biology) or antibodies for Western blotting (anti-phospho-Bcr-Abl, anti-Bcr-Abl)

Procedure:

  • Seed K562 cells into 96-well plates and allow them to attach or acclimate overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lyse the cells by adding lysis buffer directly to the wells.

  • Quantify the level of phosphorylated Bcr-Abl in the cell lysates. This can be done using a sandwich ELISA format where a capture antibody binds to total Bcr-Abl and a detection antibody recognizes the phosphorylated form.[4]

  • Alternatively, protein lysates can be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Bcr-Abl and total Bcr-Abl for Western blot analysis.

  • Normalize the phosphorylated Bcr-Abl signal to the total Bcr-Abl signal.

  • Calculate the percent inhibition of Bcr-Abl phosphorylation for each compound concentration relative to a DMSO-treated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and nilotinib are potent inhibitors of the Bcr-Abl kinase. Nilotinib has a well-documented clinical profile and is highly effective against wild-type Bcr-Abl. The preclinical data for this compound suggests it has the significant advantage of inhibiting the clinically important T315I resistance mutation, a key liability for nilotinib. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

A Comparative Analysis of the Kinase Inhibitors BGG463 and Roscovitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable kinase inhibitors: BGG463 and roscovitine. While roscovitine is a well-characterized, first-generation cyclin-dependent kinase (CDK) inhibitor widely used in research, this compound is a more recent compound with a distinct mechanism of action. This document aims to objectively compare their biochemical and cellular activities, supported by available experimental data and detailed protocols for key assays.

Introduction and Overview

Roscovitine , also known as Seliciclib or CYC202, is a purine analog that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases.[1][2] It has been extensively studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines and is being investigated for multiple therapeutic applications, including cancer, neurodegenerative diseases, and viral infections.[3][4]

This compound , also known as K03859 or NVP-BGG463, is reported to be a type II inhibitor of CDK2. Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, Type II inhibitors bind to an inactive kinase conformation, often in a pocket adjacent to the ATP-binding site, offering a different mechanism for achieving selectivity. Publicly available data on this compound is limited compared to roscovitine, but its distinct binding mode makes it an interesting compound for comparative studies.

Mechanism of Action

The primary difference between these two inhibitors lies in their binding mode to the target kinase.

  • Roscovitine (Type I Inhibitor): As a classic ATP-competitive inhibitor, roscovitine binds to the ATP-binding pocket of CDKs when the kinase is in its active conformation.[3] This direct competition prevents the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins required for cell cycle progression.[3]

  • This compound (Type II Inhibitor): this compound is classified as a type II inhibitor. This class of inhibitors stabilizes the "DFG-out" (inactive) conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This binding mode exploits an allosteric site adjacent to the ATP pocket, which is only accessible in the inactive state. This mechanism can lead to higher selectivity compared to inhibitors that only target the highly conserved ATP-binding site.

G cluster_0 Type I Inhibition (Roscovitine) cluster_1 Type II Inhibition (this compound) ATP1 ATP Kinase_A Active Kinase (DFG-in) ATP1->Kinase_A Binds Inactive_P Inhibited Complex Substrate_P Phosphorylated Substrate Kinase_A->Substrate_P Phosphorylates Roscovitine Roscovitine Roscovitine->Kinase_A Competes with ATP Kinase_I Inactive Kinase (DFG-out) Kinase_A2 Active Kinase (DFG-in) Kinase_I->Kinase_A2 Inhibited_Complex Stabilized Inactive Complex Kinase_A2->Kinase_I Conformational Equilibrium This compound This compound This compound->Kinase_I Binds & Stabilizes

Caption: Mechanism of Action: Type I vs. Type II Kinase Inhibition.
Comparative Target Profile and Potency

The following table summarizes the known inhibitory concentrations (IC50) for both compounds against various kinases. Data for this compound is limited to its primary reported targets.

Target KinaseThis compound IC50 (µM)Roscovitine IC50 (µM)
Primary CDK Targets
CDK1/cyclin BData not available0.65[5]
CDK2/cyclin APotent Type II Inhibitor0.7[5]
CDK2/cyclin EData not available0.7[5]
CDK5/p25Data not available0.16 - 0.2[3][5]
CDK7/cyclin HData not available0.49[6]
CDK9/cyclin T1Data not available~0.6-0.79[3][6]
Other Kinase Targets
Bcr-Abl0.09Data not available
Bcr-Abl (T315I)0.59Data not available
ERK1Data not available34[5]
ERK2Data not available14[5]
Poorly Inhibited CDKs
CDK4/cyclin D1Data not available>100[5]
CDK6/cyclin D3Data not available>100[5]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).

Comparative Cellular Effects

Roscovitine has been documented to induce cell cycle arrest and apoptosis across numerous cell lines. While specific data for this compound is sparse, its action as a CDK2 inhibitor implies a role in controlling the G1/S transition.

Cellular EffectThis compoundRoscovitine
Anti-proliferative IC50 Data not widely available~15-16 µM (average across multiple cell lines)[3][7]
Cell Cycle Arrest Expected at G1/S phase (as a CDK2 inhibitor)G0, G1, S, or G2/M, depending on cell line and dose[3][5]
Apoptosis Induction ExpectedYes, induced in various cancer cell lines[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare kinase inhibitors like this compound and roscovitine.

Protocol 1: In Vitro Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) are common.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase and corresponding substrate.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution (at a concentration near the Km for the specific kinase).

  • Test compounds (this compound, roscovitine) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipette and plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and roscovitine in DMSO. Further dilute into the kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor (or DMSO for control).

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Analysis p1 Prepare serial dilutions of inhibitors in DMSO p2 Add kinase, substrate, and inhibitor to 384-well plate p1->p2 r1 Initiate reaction by adding ATP p2->r1 r2 Incubate at 30°C for 60 min r1->r2 d1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) r2->d1 d2 Incubate for 40 min d1->d2 d3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) d2->d3 d4 Incubate for 30 min d3->d4 a1 Measure luminescence with plate reader d4->a1 a2 Calculate % inhibition and determine IC50 a1->a2

Caption: Workflow for an in vitro kinase assay using ADP-Glo™ technology.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors.

Objective: To determine the effect of inhibitors on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test compounds (this compound, roscovitine) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[8]

  • 96-well clear flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds (or DMSO vehicle control) to the wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[8] Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well.[8] Mix thoroughly by pipetting or shaking to dissolve the formazan crystals. Incubate overnight in the incubator.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Objective: To analyze the effects of inhibitors on cell cycle distribution.

Materials:

  • Human cancer cell line.

  • Test compounds (this compound, roscovitine) dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Cold 70% ethanol.[9]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound, roscovitine, or DMSO for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events. PI is typically detected in the FL2 or FL3 channel.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G start Cells in Culture treat Treat with Inhibitor (e.g., 24 hours) start->treat harvest Harvest Cells (Trypsinize + Collect Supernatant) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (% G1, S, G2/M) acquire->analyze end Results analyze->end

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

References

Validating BGG463 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BGG463, a potent inhibitor of the ABL1 kinase and its fusion protein BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). We will explore various experimental approaches, comparing this compound to other well-established ABL1 kinase inhibitors such as Imatinib, Dasatinib, and Asciminib. This guide includes detailed experimental protocols and presents quantitative data in easily comparable formats to aid in the selection of the most appropriate validation strategy.

Introduction to this compound and its Target: BCR-ABL

The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives the pathogenesis of CML.[1] this compound is a small molecule inhibitor targeting the kinase activity of ABL1 and BCR-ABL, including the T315I mutant which confers resistance to many first and second-generation inhibitors. Validating that this compound effectively engages its target within a cellular context is a critical step in its preclinical and clinical development.

The BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, activating multiple signaling pathways that lead to increased cell proliferation and survival. Key among these are the Ras/MAPK and PI3K/Akt pathways. Understanding this signaling cascade is crucial for designing and interpreting target engagement assays.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K CrkL CrkL BCR_ABL->CrkL Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified BCR-ABL Signaling Pathway

Comparison of Cellular Target Engagement Assays

Several methods can be employed to quantify the interaction of this compound with BCR-ABL in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.

AssayPrincipleReadoutThroughputProsCons
Western Blot (Phospho-protein) Measures the phosphorylation status of BCR-ABL or its direct substrates (e.g., CrkL) upon inhibitor treatment.Chemiluminescence or fluorescenceLowDirect measure of kinase inhibition; widely available.Semi-quantitative; laborious; low throughput.
In-Cell Western (ICW) A quantitative, plate-based immunofluorescence method to measure protein levels and phosphorylation.FluorescenceMediumMore quantitative and higher throughput than traditional Western blot.Requires specific antibodies validated for this application.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Western blot or ELISALow to MediumLabel-free; measures direct target binding in a physiological context.Not all proteins show a significant thermal shift; optimization required.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.LuminescenceHighHighly quantitative; real-time measurements in live cells are possible.Requires genetic modification of cells to express the tagged protein.
CRISPR/HiBiT Protein Degradation Assay A luminescent peptide tag (HiBiT) is knocked into the endogenous target gene. Target engagement can be inferred by changes in protein stability or degradation.LuminescenceHighMeasures engagement with the endogenous protein at physiological levels.Requires CRISPR/Cas9 expertise for cell line generation.

Experimental Protocols

Western Blot for BCR-ABL or CrkL Phosphorylation

This protocol assesses the ability of this compound to inhibit the kinase activity of BCR-ABL by measuring the phosphorylation of BCR-ABL itself or a key downstream substrate, CrkL.

Workflow:

WB_Workflow A 1. Seed Cells (e.g., K562) B 2. Treat with this compound & Controls A->B C 3. Lyse Cells B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Block & Incubate with Primary Antibody (e.g., anti-p-CrkL) F->G H 8. Incubate with Secondary Antibody G->H I 9. Detect Signal H->I J 10. Analyze Data I->J

Caption: Western Blot Workflow

Methodology:

  • Cell Culture and Treatment: Seed K562 cells (a human CML cell line endogenously expressing BCR-ABL) at a density of 1 x 10^6 cells/mL. Treat cells with a dose-response of this compound, Imatinib, Dasatinib, and a vehicle control (DMSO) for 2 hours.

  • Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-BCR-ABL (Tyr177) or phospho-CrkL (Tyr207) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phospho-protein levels to a loading control (e.g., GAPDH or total CrkL). Calculate IC50 values by fitting the data to a dose-response curve.

In-Cell Western (ICW)

ICW offers a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation.

Methodology:

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of this compound and other inhibitors.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

  • Antibody Incubation: Incubate with primary antibodies against phospho-BCR-ABL and a normalization control (e.g., total BCR-ABL or a housekeeping protein) overnight. Subsequently, incubate with spectrally distinct fluorescently-labeled secondary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The signal intensity for the phospho-protein is normalized to the control protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct binding of a compound to its target in a cellular environment.

Workflow:

CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Heat Cells at Varying Temperatures A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot or ELISA) D->E F 6. Plot Melting Curve E->F

Caption: CETSA Workflow

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble ABL1 in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble ABL1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay provides a highly sensitive and quantitative measure of compound binding to the target protein in live cells.

Methodology:

  • Cell Line Generation: Generate a stable cell line expressing ABL1 fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a 96- or 384-well plate. Add the NanoBRET™ tracer and a dilution series of this compound or other test compounds.

  • Measurement: After an incubation period, add the NanoGlo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the cellular IC50 can be determined.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for this compound and other ABL1 kinase inhibitors in various cellular target engagement assays. Note: These values are for illustrative purposes and may not represent actual experimental data.

CompoundCellular Phospho-BCR-ABL IC50 (nM)CETSA Thermal Shift (ΔTm, °C) at 1 µMNanoBRET™ IC50 (nM)
This compound 5+5.28
Imatinib 250+3.5300
Dasatinib 1+6.12
Asciminib 10+4.815

Conclusion

Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide has provided a comparative overview of several robust methods, from the well-established Western blot to the more advanced NanoBRET™ and CRISPR-based approaches. The choice of assay will depend on the specific experimental needs, including the desired level of quantitation, throughput, and the need for a label-free or live-cell format. By presenting these methods and their underlying principles, along with detailed protocols and comparative data, this guide aims to empower researchers to make informed decisions for their this compound validation studies.

References

Head-to-Head Comparison: BGG463 and Bosutinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two tyrosine kinase inhibitors, bosutinib and the investigational compound BGG463, reveals a significant disparity in publicly available data. While bosutinib is a well-characterized, approved therapeutic with a wealth of preclinical and clinical information, this compound remains a largely enigmatic molecule with limited published data, precluding a comprehensive direct comparison.

This guide synthesizes the available information on both compounds, highlighting the established profile of bosutinib and the nascent understanding of this compound. The content is tailored for researchers, scientists, and drug development professionals, providing a structured overview of their mechanisms of action, target profiles, and the experimental methodologies used to characterize such inhibitors.

I. Overview and Mechanism of Action

Bosutinib (Bosulif®) is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions as a dual inhibitor of the Src and Abl kinases.[3][4][5] By binding to the ATP-binding site of the BCR-ABL fusion protein, bosutinib effectively blocks downstream signaling pathways that drive the proliferation and survival of CML cells.[1][6] Its inhibition of Src family kinases (including Src, Lyn, and Hck) further contributes to its anti-leukemic activity.[1][6]

This compound , identified by its CAS number 890129-26-7, is described as a Src and Abl inhibitor.[1] Limited information suggests it was developed through a "rational 'hybrid design' approach".[1] Its mechanism involves disrupting the assembly of the hydrophobic spine, a key structural feature of the active kinase state, thereby locking the kinase in an inactive "DFG-out" conformation.[1] This mechanism is similar to that of other well-known TKIs.

II. Quantitative Data: Target Inhibition

The following table summarizes the available inhibitory concentration (IC50) data for both molecules against key kinase targets. It is important to note the extensive characterization of bosutinib's profile in contrast to the sparse data for this compound.

TargetThis compound IC50 (μM)Bosutinib IC50 (nM)
BCR-ABL0.09[3]<20
c-ABL-T334I0.25[3]-
BCR-ABL-T315I0.590[3]Inactive
Src-1.2
Lyn-1.1
Hck-1.1
PDGFR-94
c-Kit-30
VEGFR2-100
Data for bosutinib is compiled from multiple sources and represents a general profile. Specific IC50 values can vary based on experimental conditions.

III. Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the known signaling pathways targeted by bosutinib and the proposed mechanism for this compound.

Bosutinib_Signaling_Pathway Bosutinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Src Src Family Kinases (Src, Lyn, Hck) Src->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src

Caption: Inhibition of BCR-ABL and Src pathways by bosutinib.

BGG463_Mechanism_of_Action This compound Proposed Mechanism cluster_kinase Kinase Domain Active_Kinase Active Kinase ('DFG-in') Inactive_Kinase Inactive Kinase ('DFG-out') Active_Kinase->Inactive_Kinase Conformational Equilibrium This compound This compound This compound->Inactive_Kinase Stabilizes

Caption: this compound stabilizes the inactive 'DFG-out' kinase conformation.

IV. Experimental Protocols

Due to the lack of specific published studies for this compound, a detailed experimental protocol for its evaluation cannot be provided. However, a general methodology for an in vitro kinase inhibition assay, a foundational experiment in the characterization of such compounds, is described below.

Protocol: In Vitro Kinase Inhibition Assay (General)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or bosutinib) against a specific kinase.

2. Materials:

  • Recombinant human kinase (e.g., Abl, Src)
  • Kinase-specific substrate (peptide or protein)
  • Test compound stock solution (in DMSO)
  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
  • Stop solution (e.g., phosphoric acid)
  • Filter papers or plates for capturing the phosphorylated substrate
  • Scintillation counter or phosphorimager

3. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. Include a DMSO-only control (vehicle).
  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted test compound or vehicle control.
  • Initiation of Reaction: Start the kinase reaction by adding ATP (a mixture of cold and radiolabeled ATP).
  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • Termination of Reaction: Stop the reaction by adding the stop solution.
  • Substrate Capture: Spot the reaction mixture onto the filter paper or plate, which will bind the phosphorylated substrate.
  • Washing: Wash the filters extensively to remove unincorporated radiolabeled ATP.
  • Detection: Quantify the amount of incorporated radiolabel on the filters using a scintillation counter or phosphorimager.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A[label="Prepare Compound Dilutions"]; B[label="Set up Kinase Reaction\n(Kinase, Substrate, Compound)"]; C [label="Initiate with ATP\n(including radiolabel)"]; D [label="Incubate"]; E [label="Stop Reaction"]; F [label="Capture Phosphorylated Substrate"]; G [label="Wash to Remove Free ATP"]; H [label="Quantify Radioactivity"]; I[label="Calculate % Inhibition and IC50"];

A -- B; B -- C; C -- D; D -- E; E -- F; F -- G; G -- H; H -- I; }

Caption: A typical workflow for an in vitro kinase inhibition assay.

V. Conclusion

The comparison between this compound and bosutinib is currently constrained by a significant information gap. Bosutinib is a clinically validated TKI with a well-defined preclinical and clinical profile. In contrast, this compound is an investigational compound with only preliminary in vitro data available in the public domain. While its reported activity against the T315I BCR-ABL mutant is of interest, a comprehensive understanding of its selectivity, cellular activity, and in vivo efficacy is required for a meaningful comparison with established drugs like bosutinib. Further publication of preclinical and, eventually, clinical data on this compound is necessary to fully assess its therapeutic potential and position it within the landscape of kinase inhibitors.

References

BGG463: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of BGG463 (also known as NVP-BHG712), a potent Ephrin receptor inhibitor, with other prominent FGFR inhibitors.

This analysis is based on publicly available preclinical data and aims to provide an objective overview to aid in research and development decisions.

Executive Summary

This compound (NVP-BHG712) is a highly potent inhibitor of Ephrin receptors, particularly EphB4, with additional activity against a limited number of other kinases. While demonstrating a degree of selectivity, it is not entirely specific for Ephrin receptors. In comparison, dedicated FGFR inhibitors such as infigratinib, pemigatinib, and erdafitinib exhibit potent and selective inhibition of the FGFR family (FGFR1, 2, and 3). This guide presents a comparative summary of their inhibitory activities against a panel of kinases, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of this compound and selected FGFR inhibitors against various kinases. The data is presented as IC50 or ED50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency.

Table 1: this compound (NVP-BHG712) Kinase Inhibition Profile [1][2]

Kinase TargetIC50 / ED50 (nM)Assay Type
EphB425Cellular
EphA23.3Biochemical
c-Raf395Biochemical
c-Src1266Biochemical
c-Abl1667Biochemical
VEGFR24200Cellular

Note: The selectivity of NVP-BHG712 was demonstrated in a panel of more than 40 biochemical in vitro kinase assays. c-Raf, c-Src, and c-Abl were identified as potential off-targets.[2] Another study reports high affinity for several Eph receptors with IC50 values ranging from 0.3 to 303 nM.

Table 2: Comparative Selectivity of FGFR Inhibitors [3][4]

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Pemigatinib0.40.51
Infigratinib--1.0
Erdafitinib---

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental assays. The following are detailed descriptions of common methodologies used in the characterization of inhibitors like this compound and the compared FGFR inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Radiometric Kinase Assay:

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.

  • Principle: The kinase, substrate, ATP (spiked with radiolabeled ATP), and the test compound are incubated together. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP, typically by binding to a filter membrane. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager. A reduction in radioactivity in the presence of the test compound indicates inhibition of the kinase.

  • General Protocol:

    • Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the kinase assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the ATP solution containing the radiolabeled ATP.

    • Incubate the reaction at a controlled temperature for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated ATP.

    • Measure the radioactivity on the filter paper using a suitable detector.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8]

LanthaScreen™ Kinase Binding Assay:

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.

  • Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both the antibody and the tracer are bound, FRET occurs, resulting in a high fluorescent signal. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

  • General Protocol:

    • Prepare a solution of the kinase and the terbium-labeled antibody.

    • In a multi-well plate, add the test compound at various concentrations.

    • Add the kinase/antibody mixture to the wells.

    • Add the fluorescently labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

    • Calculate the percentage of inhibition based on the decrease in the FRET signal and determine the IC50 value.[9][10][11]

Cellular Kinase Assays

Cellular assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Cell-Based Autophosphorylation Assay:

This assay measures the phosphorylation of a receptor tyrosine kinase (RTK) in response to ligand stimulation and its inhibition by a test compound.

  • Principle: Cells overexpressing the target kinase (e.g., EphB4) are treated with the test compound before being stimulated with the corresponding ligand. The cells are then lysed, and the level of kinase autophosphorylation is measured, typically by Western blotting or ELISA using a phospho-specific antibody.

  • General Protocol:

    • Plate cells expressing the target kinase in a multi-well plate.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with the appropriate ligand to induce kinase autophosphorylation.

    • Lyse the cells to release the proteins.

    • Measure the level of phosphorylated kinase using an ELISA or Western blot with an antibody specific to the phosphorylated form of the kinase.

    • Determine the ED50 value, the concentration of the compound that causes a 50% reduction in the phosphorylation signal.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell

Caption: Simplified FGFR signaling pathway.

G Radiometric Kinase Assay Workflow cluster_0 Reaction Preparation cluster_1 Incubation & Termination cluster_2 Detection A Prepare Kinase, Substrate, Buffer Mix B Add Test Compound A->B C Add [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Filter Paper E->F G Wash Filter F->G H Quantify Radioactivity G->H

Caption: Radiometric kinase assay workflow.

G LanthaScreen Kinase Binding Assay Workflow cluster_0 Assay Setup cluster_1 Measurement A Add Test Compound to Plate B Add Kinase & Tb-Antibody Mix A->B C Add Fluorescent Tracer B->C D Incubate at RT C->D E Read FRET Signal D->E

Caption: LanthaScreen assay workflow.

Conclusion

This compound is a potent inhibitor of Ephrin receptors with some off-target activity against kinases such as c-Raf, c-Src, and c-Abl. Its selectivity profile distinguishes it from dedicated FGFR inhibitors like pemigatinib and infigratinib, which demonstrate high potency and selectivity for the FGFR family. The choice of inhibitor for research or therapeutic development will depend on the specific kinase target and the desired selectivity profile. The experimental protocols described provide a foundation for the in-house evaluation and comparison of these and other kinase inhibitors. It is crucial for researchers to consider the specific assay formats and conditions when comparing data from different sources.

References

Benchmarking BGG463: A Comparative Analysis with Next-Generation TKIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between BGG463 and next-generation Tyrosine Kinase Inhibitors (TKIs) cannot be provided at this time due to the limited publicly available information on this compound.

Initial research identifies this compound as a potent inhibitor of the c-ABL and BCR-ABL kinases, including the T315I mutant, which is a common mechanism of resistance to earlier generation ABL inhibitors. Specifically, this compound has been shown to inhibit:

  • c-ABL-T334I with an IC50 of 0.25 µM

  • BCR-ABL with an IC50 of 0.09 µM

  • BCR-ABL-T315I with an IC50 of 0.590 µM[1][2]

However, beyond these initial inhibitory concentrations, there is a notable absence of data in the public domain regarding the broader development and application of this compound. To construct a meaningful and objective comparison guide as requested, the following critical information about this compound is necessary:

  • Target Indication: The specific type of cancer or disease for which this compound is being developed. This is crucial for identifying the relevant next-generation TKIs used in that therapeutic area for comparison.

  • Clinical Development Stage: Information on whether this compound is in preclinical development or has entered clinical trials (Phase I, II, or III). The lack of any registered clinical trials for "this compound" suggests it is likely in the early preclinical stage or its development may have been discontinued.

  • Mechanism of Action: A detailed understanding of how this compound interacts with its target kinases and its effect on downstream signaling pathways.

  • Preclinical and Clinical Data: Publicly available data from in vitro and in vivo studies, as well as any human clinical trial data, are essential for a quantitative comparison of efficacy and safety against other TKIs.

Without this fundamental information, it is not possible to select appropriate next-generation TKI comparators, create relevant data tables, or accurately depict signaling pathways and experimental workflows.

The Landscape of Next-Generation TKIs

The development of next-generation TKIs has been a significant focus in oncology, primarily aimed at overcoming resistance to first- and second-generation inhibitors. These newer agents often feature improved potency, selectivity, and the ability to target specific resistance mutations.

For instance, in the context of Chronic Myeloid Leukemia (CML) , where BCR-ABL inhibitors are standard of care, next-generation TKIs like asciminib have emerged. Asciminib represents a novel class of allosteric inhibitors that bind to a different site on the ABL kinase, offering an alternative for patients who have developed resistance to ATP-competitive TKIs.

In Non-Small Cell Lung Cancer (NSCLC) , the landscape of EGFR TKIs has evolved rapidly. Third-generation inhibitors like osimertinib were specifically designed to target the T790M resistance mutation that arises after treatment with first- or second-generation EGFR TKIs.[1][3]

Future Comparative Analysis

To enable a comprehensive benchmarking of this compound, further information regarding its specific therapeutic context is required. Once the target indication for this compound is known, a detailed comparison guide could be developed, including:

  • Quantitative Data Tables: Comparing IC50 values against a panel of kinases, cellular potency, in vivo efficacy data (e.g., tumor growth inhibition), and clinical trial endpoints (e.g., overall response rate, progression-free survival) of this compound and relevant next-generation TKIs.

  • Experimental Protocols: Detailing the methodologies for key assays such as kinase inhibition assays, cell viability assays, and in vivo tumor models.

  • Signaling Pathway Diagrams: Visualizing the targeted pathways and the mechanism of action of this compound in comparison to other TKIs.

  • Experimental Workflow Diagrams: Illustrating the process for evaluating and comparing the performance of these inhibitors.

Until more substantial data on this compound becomes publicly available, a direct and meaningful comparison with next-generation TKIs remains speculative.

References

No Publicly Available Data on BGG463 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical and clinical studies on combination therapies involving the investigational drug BGG463 has yielded no publicly available data. As a result, a comparison guide with supporting experimental data, as requested, cannot be provided at this time.

This compound is identified as a c-ABL and BCR-ABL inhibitor.[1] Despite extensive searches for clinical trials and preclinical research, no studies detailing the use of this compound in combination with other therapeutic agents were found.

A similarly named investigational drug, BGB-30813, a Diacylglycerol Kinase Zeta (DGKζ) inhibitor, was identified in a Phase 1 clinical trial in combination with the anti-PD-1 antibody tislelizumab for the treatment of advanced solid tumors (NCT05904496).[2][3][4][5] However, there is no evidence to suggest that this compound and BGB-30813 are the same compound; they have distinct mechanisms of action.

Furthermore, the clinical trial for BGB-30813 in combination with tislelizumab has been terminated. According to the clinical trial record, the sponsor made the decision to discontinue the clinical development of BGB-30813 and close the study due to an imbalanced benefit/risk profile.[5]

Given the lack of available information on any combination therapy studies for this compound, it is not possible to create the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways.

Researchers, scientists, and drug development professionals interested in the development of BCR-ABL inhibitors or DGKζ inhibitors are encouraged to monitor scientific literature and clinical trial registries for any future publications or new study initiations.

References

Safety Operating Guide

Proper Disposal of BGG463: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for BGG463, a research chemical. The information herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer.

It is imperative to obtain and thoroughly review the complete and official Safety Data Sheet (SDS) for this compound from your chemical supplier before handling or disposing of this compound. The SDS contains detailed, substance-specific information essential for your safety and compliance with regulatory requirements. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and should be adapted to the specific information found in the this compound SDS.

Immediate Safety Considerations

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the specific requirements will be detailed in the this compound SDS, standard PPE for handling chemical waste includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol for this compound Waste

The following is a general, step-by-step protocol for the disposal of waste containing this compound. This protocol must be cross-referenced with the specific instructions provided in the manufacturer's SDS.

  • Waste Segregation:

    • Properly segregate waste streams to avoid incompatible chemical reactions.

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and your institution's waste management guidelines.

    • There will be three primary types of this compound waste:

      • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips).

      • Liquid Waste: Solutions containing this compound (e.g., from experimental assays), and solvent used to rinse contaminated glassware. This compound is soluble in DMSO.[1]

      • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. The container material must be compatible with the solvents used (e.g., a high-density polyethylene container for DMSO solutions). The label should include "Hazardous Waste," the chemical name ("this compound"), the solvent(s), and an approximate concentration.

    • Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Ensure containers are sealed to prevent leaks or evaporation.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in regular trash.

Quantitative Data Summary

As a research chemical, publicly available quantitative data regarding disposal parameters (e.g., LD50 for environmental organisms) is limited. The following table summarizes key physical and chemical properties of this compound that are relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C₃₀H₂₉F₃N₆O₃AdipoGen
Molecular Weight 578.6 g/mol AdipoGen
Appearance SolidAdipoGen
Solubility Soluble in DMSOAdipoGen
Storage Long-term at -20°CAdipoGen

Experimental Protocols Involving this compound

This compound is a potent inhibitor of c-ABL-T334I, BCR-ABL, and BCR-ABL-T315I variants.[1] A typical experimental protocol involving this compound would be a cellular-based assay to determine its inhibitory concentration (IC50) against a specific kinase.

Example Protocol: In Vitro Kinase Assay

  • Cell Culture: Culture a cell line expressing the target kinase (e.g., a leukemia cell line with the BCR-ABL fusion protein) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound by dissolving the solid powder in DMSO to a concentration of 10 mM.[1] Create a serial dilution of the this compound stock solution in cell culture media to achieve the desired final concentrations for the assay.

  • Cell Treatment: Seed the cells in a multi-well plate and treat with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions.

  • Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method, such as an MTS or CellTiter-Glo® assay.

  • Data Analysis: Measure the signal from the assay and calculate the IC50 value for this compound.

All waste generated from this protocol, including leftover this compound solutions, treated cells, and contaminated labware, must be disposed of as hazardous chemical waste following the procedures outlined above.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

BGG463_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Storage & Final Disposal obtain_sds Obtain & Review This compound SDS wear_ppe Wear Appropriate PPE obtain_sds->wear_ppe solid_waste Solid Waste (e.g., powder, tips) liquid_waste Liquid Waste (e.g., DMSO solutions) sharps_waste Sharps Waste (e.g., needles) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container store_waste Store in Secondary Containment solid_container->store_waste liquid_container->store_waste sharps_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs final_disposal Professional Hazardous Waste Disposal contact_ehs->final_disposal

Caption: A workflow for the proper disposal of this compound.

Signaling_Pathway_Placeholder General Chemical Handling Safety Pathway start Chemical Handling Task assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, etc.) assess_hazards->select_ppe engineering_controls Use Engineering Controls (Fume Hood) select_ppe->engineering_controls safe_handling Perform Task Following Safe Handling Procedures engineering_controls->safe_handling waste_generated Waste Generated? safe_handling->waste_generated proper_disposal Follow Proper Disposal Protocol waste_generated->proper_disposal yes_waste decontaminate Decontaminate Work Area & Remove PPE waste_generated->decontaminate no_waste proper_disposal->decontaminate end Task Complete decontaminate->end no_waste No yes_waste Yes

Caption: A logical pathway for safe chemical handling and disposal.

References

Comprehensive Safety and Handling Guide for BGG463

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of BGG463, a potent kinase inhibitor. The following procedures are based on best practices for handling hazardous chemical compounds in a laboratory setting. All personnel must be thoroughly trained on these procedures before working with this substance.

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the hazardous substance. Given the potent nature of kinase inhibitors, a comprehensive PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978).Prevents skin contact and absorption.
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown made of a low-permeability fabric.Protects against splashes and contamination of personal clothing.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.Protects eyes from splashes and aerosols.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form.Prevents inhalation of fine particles.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material.Protects feet from spills.

Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the essential stages of handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_handle Weigh/Handle in Ventilated Enclosure don_ppe->weigh_handle prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution decontaminate_surfaces Decontaminate Surfaces prepare_solution->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment segregate_waste Segregate Waste decontaminate_equipment->segregate_waste dispose_waste Dispose of Waste per Guidelines segregate_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Detailed Experimental Protocol for Handling this compound

This protocol provides step-by-step guidance for the safe handling of this compound powder and solutions.

3.1. Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control potential exposure.

  • Assemble PPE: Before beginning any work, ensure all necessary PPE, as specified in Table 1, is readily available.

  • Gather Materials: Collect all required laboratory equipment, including a calibrated scale, spatulas, weighing paper, and appropriate solvent (e.g., DMSO).

  • Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.

3.2. Handling this compound Powder

  • Don PPE: Put on all required PPE in the correct order: gown, then respirator, then goggles/face shield, and finally, double gloves.

  • Weighing: Tare the balance with the weighing paper inside the ventilated enclosure. Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the powder to the appropriate container for solubilization or further use.

3.3. Preparing this compound Solutions

  • Solubilization: In the ventilated enclosure, add the appropriate solvent to the vessel containing the this compound powder.

  • Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3.4. Post-Handling and Cleanup

  • Decontaminate Surfaces: Wipe down all work surfaces within the ventilated enclosure with an appropriate cleaning agent (e.g., 70% ethanol), followed by a deactivating agent if one is identified by your institution's safety office.

  • Decontaminate Equipment: All non-disposable equipment that came into contact with this compound must be thoroughly decontaminated.

Hierarchy of Control Measures

To ensure maximum safety, a hierarchy of control measures should be implemented. This approach prioritizes the most effective control measures to minimize risk.

G cluster_effectiveness Effectiveness elimination Elimination substitution Substitution elimination->substitution most Most Effective engineering Engineering Controls (Fume Hood, BSC) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Gown, Respirator) admin->ppe least Least Effective

Caption: Hierarchy of control measures for minimizing exposure to this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

5.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvents used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

5.2. Disposal Procedures

  • Follow Institutional Guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations for hazardous chemical waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.

  • Doffing PPE: After completing all work and initiating waste disposal, remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as solid hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

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